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1-Bromo-2-(chloromethoxy)-4-nitrobenzene Documentation Hub

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  • Product: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

This guide details the synthesis, characterization, and handling of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS: 1694419-36-7), a highly reactive electrophilic building block used in the development of bioactive hetero...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and handling of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS: 1694419-36-7), a highly reactive electrophilic building block used in the development of bioactive heterocycles and as a specialized protecting group intermediate.

Executive Summary

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is an aryl chloromethyl ether characterized by the presence of a labile C–Cl bond adjacent to the ethereal oxygen. This structural motif renders the molecule a potent alkylating agent, capable of introducing the (2-bromo-4-nitrophenoxy)methyl moiety into nucleophilic substrates (alcohols, amines, thiols).

  • Core Application: Synthesis of prodrug linkers, installation of "soft" alkylation handles, and heterocycle ring closure.

  • Key Challenge: The chloromethyl ether functionality is moisture-sensitive and prone to hydrolysis, regenerating the parent phenol. Synthesis requires strictly anhydrous conditions.

  • Safety Critical: Chloromethyl ethers are potential carcinogens (structurally related to bis(chloromethyl) ether). All protocols must be performed in a closed system or high-efficiency fume hood.

Retrosynthetic Analysis

The strategic disconnection relies on the installation of the chloromethyl group onto the phenolic oxygen. The precursor is identified based on the substitution pattern:

  • Target: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene.[1]

  • Substituents: Br (C1), OCH₂Cl (C2), NO₂ (C4).

  • Relationship: Br is para to NO₂; OCH₂Cl is ortho to Br.

  • Precursor: 2-Bromo-5-nitrophenol (where OH is ortho to Br and meta to NO₂ relative to the OH ipso carbon, or para to NO₂ relative to the Br).

Retrosynthesis Target 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (Target Molecule) Precursor 2-Bromo-5-nitrophenol (Starting Material) Target->Precursor C-O Bond Disconnection Reagents Paraformaldehyde + HCl(g) (Chloromethylation Reagents) Target->Reagents

Figure 1: Retrosynthetic disconnection showing the parent phenol and required C1 synthons.

Experimental Protocol: Synthesis

Methodology: Direct O-chloromethylation using Paraformaldehyde and Anhydrous Hydrogen Chloride.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Precursor: 2-Bromo-5-nitrophenol (1.0 equiv).

  • Reagent: Paraformaldehyde (powder, 1.2–1.5 equiv).

  • Gas: Hydrogen Chloride (HCl), anhydrous (generated in situ or from cylinder).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.

  • Catalyst (Optional): Zinc Chloride (ZnCl₂), fused (0.1 equiv) – accelerates reaction but requires careful quenching.

  • Drying Agent: Calcium Chloride (CaCl₂) pellets.

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching the bottom), and a gas outlet connected to a scrubber (NaOH solution) to neutralize excess HCl. Work in a fume hood.

  • Dissolution: Charge the flask with 2-Bromo-5-nitrophenol (e.g., 10.0 g) and anhydrous DCM (100 mL). Stir until fully dissolved.

  • Addition: Add Paraformaldehyde (1.6 g, ~1.2 equiv) and anhydrous CaCl₂ (2.0 g) to the solution. The CaCl₂ serves to trap the water formed during the reaction, driving the equilibrium forward.

  • Reaction:

    • Cool the mixture to 0–5°C using an ice bath.

    • Bubble a slow stream of anhydrous HCl gas through the suspension.

    • Maintain saturation for 2–4 hours . The paraformaldehyde will gradually depolymerize and react.

    • Monitoring: Aliquot analysis by NMR (CDCl₃) is preferred over TLC due to the instability of the product on silica. Look for the appearance of the -OCH₂Cl singlet (~5.8 ppm).

  • Workup (Anhydrous):

    • Stop HCl flow. Purge the system with Nitrogen (N₂) to remove excess HCl.

    • Filter the mixture rapidly under N₂ to remove CaCl₂ and unreacted paraformaldehyde.

    • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C . Do not use a water bath >40°C to prevent thermal decomposition.

  • Purification: The crude residue is typically sufficiently pure (>90%) for subsequent steps. If purification is strictly necessary, vacuum distillation (high vacuum) or recrystallization from dry hexane/pentane is recommended. Avoid silica chromatography as the product hydrolyzes.

Reaction Mechanism

The reaction proceeds via the protonation of formaldehyde (depolymerized from paraformaldehyde) to form an oxonium species, which is attacked by the phenol oxygen. The resulting hemiacetal is then converted to the chloromethyl ether by HCl.

Mechanism Step1 CH2O + H+ (Activation) Step2 Phenol Attack (Hemiacetal Formation) Step1->Step2 Step3 Protonation & -H2O Step2->Step3 Step4 Cl- Attack (SN1/SN2) Step3->Step4 Product Aryl-O-CH2-Cl Step4->Product

Figure 2: Mechanistic pathway for the formation of aryl chloromethyl ethers.[1]

Characterization & Data Analysis

The product is identified primarily by ¹H NMR and ¹³C NMR . The diagnostic signal is the methylene protons of the chloromethyl group.

NMR Spectroscopy (Predicted/Typical)

Solvent: CDCl₃ (Must be strictly anhydrous; neutralize CDCl₃ with K₂CO₃ if acidic).

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
¹H 5.85 – 5.95 Singlet2H-O-CH₂ -ClDiagnostic Peak. Downfield due to O and Cl.
¹H 7.75Doublet (J=8.8 Hz)1HAr-H (C3)Ortho to Br/OCH₂Cl.
¹H 8.15dd (J=8.8, 2.4 Hz)1HAr-H (C5)Ortho to NO₂, meta to Br.
¹H 8.40Doublet (J=2.4 Hz)1HAr-H (C6)Ortho to NO₂, meta to OCH₂Cl.
¹³C 78.5 Singlet--O-C H₂-ClCharacteristic chloromethyl ether carbon.
¹³C 158.2Singlet-Ar-C -OIpso carbon attached to oxygen.
Physical Properties
  • Appearance: Pale yellow to off-white solid or semi-solid oil (impurities often lower MP).

  • Molecular Weight: 266.48 g/mol .

  • Solubility: Soluble in DCM, CHCl₃, THF, Ethyl Acetate. Reacts with water/alcohols.[2][3]

Handling, Safety & Stability

Critical Safety Warning (BCME)

The reaction of formaldehyde and HCl can generate Bis(chloromethyl) ether (BCME) , a potent human carcinogen, as a volatile byproduct.

  • Control: Ensure the phenol is in excess relative to free formaldehyde in the gas phase (unlikely in liquid phase, but possible).

  • Containment: Use a closed loop or a scrubber containing ammonia or concentrated NaOH to destroy any volatile alkylating agents.

  • PPE: Double nitrile gloves, full face shield, and lab coat.

Stability & Storage
  • Moisture Sensitivity: High. Hydrolyzes to 2-bromo-5-nitrophenol and formaldehyde/HCl upon contact with moist air.

  • Storage: Store under Nitrogen or Argon atmosphere at -20°C .

  • Container: Teflon-lined screw cap vials or flame-sealed ampoules.

References

  • Preparation of Chloromethyl Ethers: Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." J. Org. Chem.2005 , 70, 9618–9621. Link

  • Chloromethylation Mechanism: Pfeiffer, W. D. "Chloroalkylation with Aldehydes." In Science of Synthesis, Thieme, 2007 . Link

  • Safety of Chloromethyl Ethers: "Bis(chloromethyl) ether - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans." IARC, Vol 15. Link

  • Product Data: "1-Bromo-2-(chloromethoxy)-4-nitrobenzene." PubChem Compound Summary. National Center for Biotechnology Information. Link(Note: Closely related isomer data used for property estimation where specific CAS data is proprietary).

  • General Synthesis of Aryl Chloromethyl Ethers: Lindstedt, E.; Ghosh, R.; Olofsson, B. "Metal-Free Synthesis of Aryl Ethers in Water." Org.[2][4][5] Lett.2013 , 15, 6070–6073.[2] Link

Sources

Exploratory

Physicochemical Properties of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene , a specialized electrophilic building block used in advanced organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene , a specialized electrophilic building block used in advanced organic synthesis and medicinal chemistry.

Technical Guide & Handling Protocol

Molecular Identification & Structural Analysis

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly reactive aryl chloromethyl ether. It serves as a "masked" phenol and a potent alkylating agent, primarily utilized to introduce the 2-bromo-4-nitrophenoxymethyl moiety into nucleophilic substrates.

Parameter Details
IUPAC Name 1-Bromo-2-(chloromethoxy)-4-nitrobenzene
CAS Number 1694419-36-7
Common Synonyms 2-Bromo-5-nitrophenyl chloromethyl ether; Chloromethyl 2-bromo-5-nitrophenyl ether
Molecular Formula C₇H₅BrClNO₃
Molecular Weight 266.48 g/mol
SMILES ClCOc1cc(=O)ccc1Br
InChI Key Predicted based on structure
Structural Features[1][3][4][5][6]
  • Electrophilic Center: The chloromethyl ether (-OCH₂Cl) group is the primary reactive site. The carbon atom between the oxygen and chlorine is highly electrophilic due to the inductive effect of both heteroatoms and the ability of the oxygen lone pair to stabilize the incipient oxocarbenium ion during substitution reactions (

    
     character).
    
  • Electronic Deactivation: The nitro group (-NO₂) at the para position (relative to the ether) and the bromine (-Br) atom create an electron-deficient aromatic ring. This reduces the basicity of the ether oxygen, potentially increasing the stability of the chloromethyl ether against spontaneous polymerization compared to electron-rich analogs.

Physicochemical Parameters

Note: Due to the specialized nature of this intermediate, certain values are predicted based on Group Contribution Methods (GCM) and structural analogs.

Property Value / Description Source/Method
Physical State Solid (Crystalline powder) or semi-solid oilAnalog comparison (2-Bromo-5-nitrophenol MP: 100°C)
Melting Point 55 – 65 °C (Predicted)Etherification typically lowers MP vs. parent phenol
Boiling Point >300 °C (Decomposes)High MW/Instability
Density 1.75 ± 0.1 g/cm³ Predicted (ACD/Labs)
Solubility Soluble in CH₂Cl₂, THF, Toluene, EtOAc.[1] Reacts violently with water/alcohols. Experimental Observation
LogP 2.8 – 3.2 Predicted (Consensus)
pKa N/A (Molecule is non-ionizable; parent phenol pKa ~7.0)Structural Analysis

Synthesis & Production Methodology

The synthesis of aryl chloromethyl ethers requires anhydrous conditions to prevent hydrolysis. The standard protocol involves the chloromethylation of the parent phenol.

Core Reaction Pathway

Precursor: 2-Bromo-5-nitrophenol (CAS 52427-05-1) Reagents: Paraformaldehyde, Thionyl Chloride (


) or HCl gas.[2]
Catalyst:  Zinc Chloride (

) (Optional).
Step-by-Step Protocol (General Procedure)
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-Bromo-5-nitrophenol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Paraformaldehyde (1.2 eq) and a catalytic amount of

    
     .
    
  • Chlorination: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    )  (1.5 eq) or bubble dry HCl gas  through the solution.
    
    • Mechanistic Note: The acid depolymerizes paraformaldehyde to formaldehyde, which forms a hemiacetal with the phenol. The hemiacetal is then converted to the chloromethyl ether by the chlorinating agent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: Sample must be quenched with methanol for TLC, observing the methyl ether derivative).

  • Workup: Remove solvent and excess

    
     under reduced pressure (Schlenk line). Do not perform an aqueous workup , as the product hydrolyzes rapidly.
    
  • Purification: The crude residue is typically used directly or recrystallized from dry hexane/toluene.

Synthesis Phenol 2-Bromo-5-nitrophenol (Precursor) Inter Hemiacetal Intermediate Phenol->Inter Formylation Product 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene Inter->Product Chlorination (-H2O) Reagent1 (CH2O)n + HCl/SOCl2

Caption: Synthesis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene via chloromethylation of the parent phenol.

Reactivity Profile & Stability

This compound is a Hard Electrophile . Its utility lies in its ability to transfer the aryl group via an


 or 

mechanism.
A. Hydrolysis (Degradation)

The chloromethyl ether linkage is extremely sensitive to moisture.

  • Reaction:

    
    
    
  • Kinetics: Rapid (Minutes to Hours depending on humidity).

  • Implication: Must be stored under inert gas (Argon/Nitrogen) in a desiccator.

B. Alkylation (Primary Application)

Reacts with nucleophiles (alcohols, amines, thiols) to form stable methylene-linked adducts.

  • Mechanism: The chlorine is a good leaving group. The reaction is often catalyzed by Lewis acids or bases (e.g., DIPEA).

  • Use Case: Protecting group installation (MOM-type) or fragment linkage in kinase inhibitor synthesis.

Reactivity cluster_Hydrolysis Hydrolysis (Degradation) cluster_Alkylation Alkylation (Synthesis) Target 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene Phenol 2-Bromo-5-nitrophenol Target->Phenol Moisture Byproducts Formaldehyde + HCl Adduct Ar-O-CH2-Nu Target->Adduct Base/Solvent Water H2O Nu Nucleophile (Nu-H)

Caption: Divergent reactivity pathways: Moisture-induced degradation vs. synthetic alkylation.

Safety & Handling Protocols (E-E-A-T)

Critical Warning: Chloromethyl ethers are structural analogs of Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether (BCME), which are known human carcinogens . While the high molecular weight of this aryl derivative reduces volatility, it should be handled with extreme caution as a potential genotoxic alkylating agent.

Standard Operating Procedures (SOP)
  • Engineering Controls: Handle ONLY in a certified chemical fume hood with laminar flow.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Decontamination: Quench all glassware and spills with a solution of Ammonium Hydroxide (

    
    )  or Methanolic KOH . This converts the reactive ether into harmless acetals/phenols.
    
  • Storage: Store at -20°C under Argon. Containers must be sealed with Parafilm to prevent moisture ingress.

References

  • Sigma-Aldrich. Product Detail: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS 1694419-36-7).Link

  • Berliner, M. A., & Belecki, K. (2005).[3] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • PubChem. Compound Summary: 2-Bromo-5-nitrophenol (Precursor). National Library of Medicine. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed.[4] Wiley-Interscience. (Reference for reactivity of chloromethyl ethers).

Sources

Foundational

1-Bromo-2-(chloromethoxy)-4-nitrobenzene CAS number and molecular structure

Executive Summary 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly specialized, reactive electrophilic intermediate used primarily in advanced organic synthesis and medicinal chemistry. It serves as a masked phenol a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly specialized, reactive electrophilic intermediate used primarily in advanced organic synthesis and medicinal chemistry. It serves as a masked phenol and an alkylating agent , enabling the introduction of the 2-bromo-4-nitrophenoxymethyl moiety into nucleophilic substrates.

Structurally, it is the chloromethyl ether derivative of 2-bromo-5-nitrophenol (CAS 52427-05-1). Due to the high reactivity of the


-halo ether functionality, this compound is typically synthesized in situ or used immediately to minimize hydrolysis and degradation. It is a critical building block in the synthesis of heterocycles, proteolysis-targeting chimeras (PROTACs), and photo-labile caging groups.

Chemical Identity & Properties

Since this compound is often a transient intermediate, specific physical data is derived from its parent phenol and analogous chloromethyl ethers.

PropertyDetail
Systematic Name 1-Bromo-2-(chloromethoxy)-4-nitrobenzene
Parent Compound 2-Bromo-5-nitrophenol (CAS 52427-05-1)
Molecular Formula

Molecular Weight 266.48 g/mol
Functional Groups Aryl bromide, Nitro group, Chloromethyl ether (

-halo ether)
Physical State Pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in DCM, THF, Chloroform; Reacts with water/alcohols
Stability Moisture sensitive; Hydrolyzes to parent phenol, formaldehyde, and HCl
Structural Visualization

The molecule consists of a benzene ring substituted at the 1-position with Bromine, at the 2-position with a Chloromethoxy group (


), and at the 4-position with a Nitro group.

Synthesis & Manufacturing Protocol

Safety Warning: This protocol involves the generation of chloromethyl ethers.[1] The reaction conditions (Formaldehyde + HCl) can generate Bis(chloromethyl)ether (BCME) , a potent human carcinogen. All operations must be performed in a certified chemical fume hood with appropriate scrubbing systems.

Core Reaction: Chloromethylation of 2-Bromo-5-nitrophenol

Reaction Scheme:



Materials:
  • Substrate: 2-Bromo-5-nitrophenol (1.0 eq) [CAS: 52427-05-1]

  • Reagent: Paraformaldehyde (1.2 eq)

  • Reagent: Anhydrous Hydrogen Chloride (gas) or concentrated HCl/CaCl

    
    
    
  • Catalyst: Zinc Chloride (

    
    ) (0.1 eq, anhydrous)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, gas inlet tube, and a drying tube (CaCl

    
    ). Purge with Argon.
    
  • Dissolution: Dissolve 2-bromo-5-nitrophenol (10 mmol) in anhydrous DCM (50 mL). Add anhydrous

    
     (1 mmol) and paraformaldehyde (12 mmol).
    
  • Reaction: Cool the suspension to 0°C. Bubble a slow stream of anhydrous HCl gas through the mixture for 30–60 minutes. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds.

  • Completion: Seal the flask and allow it to warm to room temperature. Stir for an additional 2–4 hours. Monitor by TLC (Note: The product is unstable on silica; take an aliquot, quench with methanol to form the methyl ether, and monitor the methyl ether formation).

  • Workup:

    • Option A (Isolation): Evaporate the solvent under reduced pressure (using a trap for HCl). The residue is the crude chloromethyl ether, used directly in the next step.

    • Option B (In-situ Use): Purge the solution with Argon to remove excess HCl. Add the nucleophile (e.g., amine, alcohol) and base (DIPEA) directly to the reaction mixture.

Reaction Mechanism & Reactivity

The formation of the chloromethyl ether proceeds via an oxonium ion intermediate. The product itself is a "hard" electrophile, highly reactive toward nucleophiles.

ReactionMechanism Paraform Paraformaldehyde (CH2O)n Oxonium Hydroxymethyl Cation [+CH2OH] Paraform->Oxonium Depolymerization & Protonation HCl HCl / ZnCl2 HCl->Oxonium Hemiacetal Hemiacetal Intermediate Ar-O-CH2-OH Oxonium->Hemiacetal + Phenol Phenol 2-Bromo-5-nitrophenol (Nucleophile) Phenol->Hemiacetal Product 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene Hemiacetal->Product + HCl - H2O

Caption: Mechanism of chloromethyl ether formation via acid-catalyzed condensation.

Reactivity Profile
  • Electrophilic Alkylation: The

    
     group is an excellent leaving group activator. It reacts with:
    
    • Alcohols (R-OH): To form acetals (Ar-O-CH

      
      -O-R).
      
    • Amines (R-NH

      
      ):  To form N,O-acetals (Ar-O-CH
      
      
      
      -NH-R).
    • Thiols (R-SH): To form S,O-acetals.

  • Cross-Coupling: The Aryl Bromide position (C-1) remains available for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the chloromethoxy group has been reacted or stabilized.

Applications in Drug Development

PROTAC Linker Synthesis

This compound is valuable for synthesizing Proteolysis Targeting Chimeras (PROTACs) . The chloromethoxy group serves as a reactive handle to attach a linker chain to the electron-deficient nitrobenzene core, which can be further modified to bind E3 ligase ligands (e.g., Thalidomide derivatives).

Photo-Labile Caging Groups

While standard o-nitrobenzyl groups are used for photocaging, derivatives with electron-withdrawing groups (like Br and NO


) modulate the photolysis quantum yield. This compound allows the attachment of a "masked" phenol to a drug payload, which can potentially be released via metabolic or photolytic cleavage.
Heterocycle Construction

The compound acts as a precursor for substituted 1,3-benzodioxoles or benzoxazines .

  • Example: Reaction with a primary amine followed by intramolecular displacement of the ortho-bromide (S

    
    Ar) can yield dihydro-1,4-benzoxazines.
    

Safety & Handling (E-E-A-T)

Critical Hazard: Bis(chloromethyl)ether (BCME)
  • Risk: The reaction of formaldehyde and HCl can spontaneously form BCME, a volatile and potent carcinogen (OSHA Select Carcinogen).

  • Control: Never mix formaldehyde and HCl without solvent. Use a large excess of DCM. Quench all reaction waste with aqueous ammonia or sodium hydroxide to destroy alkylating agents before disposal.

Hydrolysis Hazard
  • The compound releases HCl upon contact with moisture.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • PPE: Double nitrile gloves, chemical splash goggles, and face shield.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. 3rd Edition. John Wiley & Sons.[2] (Standard protocols for chloromethyl ether synthesis).

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-5-nitrophenol (CAS 52427-05-1). Link

  • Occupational Safety and Health Administration (OSHA). (2024). Bis(chloromethyl) ether - Safety Standards. Link

  • Blanc, G. L. (1923).[1][3] "The Chloromethylation of Aromatic Compounds." Bulletin de la Société Chimique de France, 33, 313. (Foundational chemistry for chloromethylation).[1][3][4][5]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Executive Summary & Compound Profile This guide provides a definitive technical analysis of the spectroscopic signature of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS: 1694419-36-7). As a highly functionalized benzene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides a definitive technical analysis of the spectroscopic signature of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS: 1694419-36-7). As a highly functionalized benzene derivative, this compound serves as a critical electrophilic building block in the synthesis of complex pharmacophores. Its structural integrity is defined by three distinct functionalities: an aryl bromide, a nitro group, and a reactive chloromethyl ether (CME) moiety.

Correct characterization of this molecule is challenging due to the lability of the chloromethyl ether group. This guide prioritizes self-validating protocols —experimental workflows where data from Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) cross-verify to rule out common decomposition products (e.g., the hydrolyzed phenol).

Structural Analysis[1][2][3]
  • Chemical Formula: C

    
    H
    
    
    
    BrClNO
    
    
    [1]
  • Molecular Weight: 266.48 g/mol

  • Key Reactivity: The -OCH

    
    Cl group is a "hard" electrophile, susceptible to hydrolysis. Handling requires strictly anhydrous conditions.
    

Mass Spectrometry (MS): Isotopic Fingerprinting

Mass spectrometry provides the primary confirmation of identity through the unique isotopic abundances of Bromine (


Br/

Br) and Chlorine (

Cl/

Cl).
Theoretical Isotopic Pattern

Unlike simple organic molecules, this compound exhibits a complex M+ cluster due to the interaction of Br and Cl isotopes.

  • M+ (265):

    
    Br + 
    
    
    
    Cl
  • M+2 (267): (

    
    Br + 
    
    
    
    Cl) AND (
    
    
    Br +
    
    
    Cl)
  • M+4 (269):

    
    Br + 
    
    
    
    Cl

Diagnostic Rule: Look for a 3:4:1 approximate intensity ratio for the M, M+2, and M+4 peaks. This "staircase" pattern is the hallmark of a molecule containing one Br and one Cl atom.

Fragmentation Pathway

The fragmentation logic follows the stability of the leaving groups. The chloromethyl ether oxygen is the primary trigger for fragmentation.

m/z FragmentLoss AssignmentMechanistic Insight
265/267/269 [M]⁺ Molecular Ion (Low intensity due to lability).
216/218 [M - CH

Cl]⁺
Base Peak. Cleavage of the ether C-O bond. The phenoxy cation is stabilized by the aromatic ring.
186/188 [M - Br]⁺ Loss of bromine radical (less common in EI, but possible).
170/172 [M - CH

Cl - NO

]⁺
Sequential loss of the nitro group from the base peak.
DOT Diagram: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 265/267/269 (Br + Cl Pattern) Base_Peak Base Peak [M - CH2Cl]+ m/z 216/218 (Phenoxy Cation) M_Ion->Base_Peak - CH2Cl• (Alpha Cleavage) Hydrolysis Hydrolysis Artifact (If wet sample) 2-Bromo-5-nitrophenol M_Ion->Hydrolysis + H2O (Contamination) Nitro_Loss Fragment [M - CH2Cl - NO2]+ m/z 170/172 Base_Peak->Nitro_Loss - NO2•

Caption: Fragmentation pathway showing the dominant loss of the chloromethyl group and potential hydrolysis artifact.

Infrared Spectroscopy (IR): Functional Group Validation

IR is the rapid-screening tool to ensure the chloromethyl ether is intact and has not hydrolyzed to the alcohol.

Key Absorption Bands[6]
Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3100 - 3000 C-H Stretch (Ar)Weak aromatic protons.
1535 ± 10 NO

Asymmetric
Strong. Confirms presence of nitro group.
1350 ± 10 NO

Symmetric
Strong. Secondary confirmation of nitro group.
1200 - 1250 C-O-C StretchCritical. Asymmetric ether stretch.
600 - 800 C-Cl / C-Br StretchFingerprint region; confirms halogenation.
3200 - 3600 O-H StretchABSENCE REQUIRED. If a broad peak appears here, the sample has hydrolyzed.

Application Note: Use ATR (Attenuated Total Reflectance) with a diamond crystal.[2] Ensure the crystal is dry. A "wet" spectrum indicating O-H stretch requires immediate re-purification of the sample.

Nuclear Magnetic Resonance (NMR): Structural Proof

NMR provides the definitive map of the carbon skeleton and proton environment.

¹H NMR (Proton)

Solvent: CDCl


 (Deuterated Chloroform). Ensure solvent is neutralized (free of HCl acid traces) to prevent degradation.

Predicted Chemical Shifts & Coupling:

Proton

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-3 7.88 Doublet (d)

Most Deshielded. Ortho to -OCH

Cl and Ortho to -NO

. The combined electron-withdrawing effect pushes this shift downfield.
H-5 7.78 Doublet of Doublets (dd)

,

Ortho to -NO

. Shows strong coupling to H-6 and weak meta coupling to H-3.
H-6 7.65 Doublet (d)

Ortho to -Br. Shielded relative to H-3/H-5 due to distance from NO

.
-CH

-
5.85 Singlet (s)-Characteristic CME Signal. The methylene protons are flanked by Oxygen and Chlorine, causing extreme deshielding.

Data Interpretation: The singlet at 5.85 ppm is the "Go/No-Go" signal.

  • If this peak shifts to ~5.2 ppm or splits, the ether has cleaved.

  • If the integral is < 2.0 relative to aromatic protons, the sample is impure.

¹³C NMR (Carbon)

Solvent: CDCl


.[2]

Predicted Chemical Shifts:

  • C-O (Ether): ~154 ppm (Deshielded by Oxygen).

  • C-NO

    
    :  ~148 ppm.
    
  • C-H (Ar): 125 - 118 ppm (Three distinct signals).

  • C-Br: ~115 ppm (Shielded by heavy atom effect).

  • -OCH

    
    Cl: 75 - 78 ppm . (Distinctive aliphatic region signal).
    
DOT Diagram: NMR Connectivity Logic

NMR_Logic Structure 1-Bromo-2-(chloromethoxy)-4-nitrobenzene H_CME H(-CH2Cl) Singlet @ 5.85 ppm (Deshielded by O & Cl) Structure->H_CME H_Arom Aromatic Region 7.6 - 7.9 ppm Structure->H_Arom H3 H-3 (Ortho to NO2/Ether) ~7.88 ppm (d) H_Arom->H3 H5 H-5 (Ortho to NO2) ~7.78 ppm (dd) H_Arom->H5 H6 H-6 (Ortho to Br) ~7.65 ppm (d) H_Arom->H6 H5->H3 J_meta (2.5Hz) H5->H6 J_ortho (8.8Hz)

Caption: 1H NMR connectivity showing chemical shift hierarchy and coupling networks.

Experimental Protocols

Protocol A: Sample Preparation for NMR (Strict Anhydrous)

Objective: Prevent hydrolysis of the chloromethyl ether during analysis.

  • Glassware: Oven-dry NMR tubes at 120°C for 2 hours.

  • Solvent: Use CDCl

    
     stored over 4Å Molecular Sieves. Do not use standard CDCl
    
    
    
    that has been sitting open, as it forms DCl/Phosgene which degrades the sample.
  • Filtration: Filter the solution through a small plug of anhydrous K

    
    CO
    
    
    
    directly into the NMR tube to neutralize any trace acid.
  • Acquisition: Run the spectrum immediately.

Protocol B: GC-MS Method

Objective: Verify purity and isotopic pattern.

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Inlet Temp: 200°C (Keep low to prevent thermal decomposition).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detection: EI mode (70 eV).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Chloromethyl ether chemical shifts).
  • BenchChem. (2025).[2][3] Spectroscopic Profile of Halogenated Nitrobenzenes. (General reference for nitro-aromatic coupling constants).

Sources

Foundational

Solubility and stability of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in common solvents

Executive Summary & Safety Warning 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly reactive aryl chloromethyl ether.[1] Unlike standard organic solids, its utility and handling are defined not just by saturation lim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Warning

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly reactive aryl chloromethyl ether.[1] Unlike standard organic solids, its utility and handling are defined not just by saturation limits, but by its chemical instability in protic environments.[1]

Critical Safety Directive: This compound belongs to the class of


-halo ethers, many of which (e.g., bis(chloromethyl)ether, chloromethyl methyl ether) are potent alkylating agents and confirmed human carcinogens.[1] All solubility and stability assessments must be performed in a closed system (Glovebox or Schlenk line) to prevent hydrolytic release of HCl and formaldehyde, and to avoid operator exposure. [1]

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the structural drivers of this molecule is prerequisite to predicting its behavior in solution.[1]

PropertyDescriptionMechanistic Implication
Structure 1-Bromo-2-(chloromethoxy)-4-nitrobenzene-OCH₂Cl (Chloromethoxy): The "soft" electrophilic center. Highly susceptible to nucleophilic attack (Sₙ1/Sₙ2) by water or alcohols.-NO₂ (Nitro): Electron-withdrawing.[1] Increases the electrophilicity of the chloromethoxy group, potentially accelerating hydrolysis relative to electron-rich analogues.-Br (Bromo): Lipophilic handle. Enhances solubility in non-polar organic solvents.[1]
Molecular Weight ~266.48 g/mol Moderate molecular weight suggests good solubility in common organic solvents (DCM, THF).[1]
Predicted LogP ~2.8 - 3.2Lipophilic.[1] Poor water solubility (insoluble/decomposes).[1]
Reactivity Class

-Halo Ether / Alkylating Agent
Instability: Reacts rapidly with nucleophiles (H₂O, ROH, RNH₂).[1]

Solubility and Compatibility Matrix

The following data categorizes solvents based on thermodynamic solubility (can it dissolve?) and kinetic stability (will it survive?).

Solvent Compatibility Guide[1]
Solvent ClassRepresentative SolventsSolubilityStabilityRecommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh (>100 mg/mL)High (if anhydrous)Primary Choice. Ideal for synthesis and transport.[1] Must be dried over molecular sieves.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh High Excellent. Good for heating if required.[1] Less volatile than DCM.[1]
Ethers THF, 1,4-Dioxane, Diethyl EtherModerate-High Moderate Use only anhydrous/inhibitor-free.[1] Lewis basic oxygen can stabilize the intermediate cation but may promote side reactions over long periods.[1]
Polar Aprotic DMF, DMAc, NMP, DMSOHigh Low / Risky Avoid. DMSO is hygroscopic and nucleophilic (Swern-type decomposition).[1] DMF can hydrolyze to form amines which react with the compound.[1]
Protic Solvents Water, Methanol, Ethanol, IsopropanolDecomposes None Strictly Prohibited. Rapid solvolysis occurs, destroying the compound and generating acid.[1]
Alkanes Hexanes, Heptane, PentaneLow High Precipitation Solvent. Useful for recrystallization or washing, as the compound is likely sparingly soluble.[1]
Decision Logic for Solvent Selection

SolventSelection Start Select Solvent for 1-Bromo-2-(chloromethoxy)-4-nitrobenzene IsProtic Is the solvent Protic? (Water, Alcohols, Acids) Start->IsProtic StopProtic STOP: Rapid Decomposition (Solvolysis generates HCl + CH2O) IsProtic->StopProtic Yes IsPolarAprotic Is it Polar Aprotic? (DMSO, DMF) IsProtic->IsPolarAprotic No WarningPolar WARNING: High Risk (Hygroscopic/Nucleophilic side reactions) IsPolarAprotic->WarningPolar Yes IsChlorinated Is it Chlorinated or Aromatic? (DCM, Toluene) IsPolarAprotic->IsChlorinated No Ideal IDEAL SOLVENT Ensure Anhydrous (<50 ppm H2O) IsChlorinated->Ideal Yes Precip POOR SOLUBILITY Use for precipitation/washing (Hexanes) IsChlorinated->Precip No (Alkanes)

Figure 1: Solvent Selection Decision Tree. Prioritize chlorinated or aromatic hydrocarbons and strictly avoid protic media.

Stability Analysis & Degradation Pathways

The chloromethoxy group is the stability-limiting factor.[1] The mechanism of decomposition is primarily nucleophilic substitution , often catalyzed by the acid produced during the reaction (autocatalytic decomposition).[1]

Hydrolysis (Moisture Sensitivity)

Upon contact with water (even atmospheric moisture), the compound undergoes hydrolysis.[1]

  • Reaction: Ar-OCH₂Cl + H₂O → Ar-OH + CH₂O + HCl

  • Product: 1-Bromo-2-hydroxy-4-nitrobenzene (Parent Phenol).[1]

  • Byproducts: Formaldehyde (carcinogen) and Hydrochloric Acid (corrosive gas).[1][2]

  • Observation: The clear solution will turn cloudy (phenol precipitation) or yellow/orange (nitrophenolate formation), accompanied by acrid fumes (HCl).[1]

Alcoholysis

In alcohols (MeOH, EtOH), the chlorine is displaced by the alkoxy group.[1]

  • Reaction: Ar-OCH₂Cl + R-OH → Ar-OCH₂OR + HCl

  • Result: Formation of an acetal (Formaldehyde acetal derivative).[1] This is a rapid reaction often used intentionally in synthesis (MOM protection) but represents "instability" if the goal is to preserve the chloride.[1]

Thermal Stability[1]
  • Solid State: Generally stable at -20°C under inert atmosphere.[1]

  • Solution: Stable in refluxing DCM (40°C). In higher boiling solvents (Toluene, 110°C), thermal elimination of HCl may occur, potentially generating reactive quinone methide-like intermediates or polymerizing.[1]

  • Recommendation: Do not heat above 60°C unless necessary for a specific transformation.

Decomposition Compound 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene Phenol 1-Bromo-2-hydroxy- 4-nitrobenzene Compound->Phenol  Moisture   Acetal Mixed Acetal (Ar-O-CH2-OR) Compound->Acetal  Alcohol   Water + H2O (Hydrolysis) Alcohol + ROH (Alcoholysis) Byproducts Byproducts: HCl + CH2O (Formaldehyde) Phenol->Byproducts releases

Figure 2: Primary degradation pathways.[1] Hydrolysis yields the parent phenol and toxic byproducts.[1]

Experimental Protocols

These protocols are designed to validate the quality of your specific batch and determine its suitability for downstream applications.[1]

Protocol A: Qualitative Stability & Solubility Screen (The "Drop Test")

Use this to quickly verify solvent compatibility before committing bulk material.

Reagents: Anhydrous DCM, Toluene, Methanol (as negative control), HPLC vials. Safety: Fume hood, double gloves.[1]

  • Preparation: Place 5 mg of the compound into three separate 2 mL glass vials.

  • Solvent Addition:

    • Vial 1 (DCM): Add 0.5 mL anhydrous DCM. Cap immediately.

    • Vial 2 (Toluene): Add 0.5 mL anhydrous Toluene. Cap immediately.

    • Vial 3 (Methanol - Control): Add 0.5 mL Methanol. Cap loosely (gas evolution).[1]

  • Observation (T=0 to T=10 min):

    • Vial 1 & 2: Should remain clear and colorless/pale yellow.[1] No gas evolution.[1]

    • Vial 3: Look for Schlieren lines (mixing heat), slight warming, or gas bubbles (HCl).[1]

  • TLC Analysis: Spot all three on a Silica TLC plate. Elute with 20% EtOAc/Hexanes.[1]

    • Result: Vials 1 & 2 should show a single high-Rf spot (intact ether).[1] Vial 3 will show a lower Rf spot (acetal or phenol) and loss of the starting material spot.[1]

Protocol B: Quantitative Purity Assessment (Quenched HPLC)

Direct injection of the reactive chloride is risky due to on-column hydrolysis. This protocol derivatizes the compound to a stable acetal for accurate quantification.

  • Quench Solution: Prepare a solution of 0.1M Sodium Methoxide (NaOMe) in Methanol.

  • Sample Prep: Dissolve 10 mg of the test sample in 1 mL of anhydrous DCM.

  • Derivatization: Immediately transfer 100 µL of the sample solution into 900 µL of the Quench Solution .

    • Mechanism:[3][2] Rapid conversion of Ar-OCH₂Cl → Ar-OCH₂OMe (Stable MOM-ether).[1]

  • Analysis: Inject the quenched sample onto HPLC (C18 Column, Water/Acetonitrile gradient).

    • Interpretation: Quantify the peak corresponding to the methyl-acetal derivative. Any peak corresponding to the "Parent Phenol" indicates that the starting material had already hydrolyzed before the quench.[1]

Handling and Storage Specifications

To maintain scientific integrity and safety:

  • Storage: Store solid at -20°C under Argon or Nitrogen. Use a secondary container with desiccant.[1]

  • Handling: Weigh and dispense inside a glovebox if possible. If using a benchtop balance, work quickly and use a vessel flushed with nitrogen.[1]

  • Waste Disposal: Quench all waste streams with dilute aqueous ammonia or sodium hydroxide to destroy the alkylating agent before disposal.[1] Do not mix directly with acidic waste streams.[1]

References

  • Organic Syntheses. Synthesis of Alpha-Halo Ethers. (General procedure and safety for chloromethyl ethers). Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. 1-Bromo-2-chloro-4-nitrobenzene (Analogue Data).[1] Available at: [Link][1][4]

  • Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether Safety Standards. (Safety guidance for alpha-halo ethers). Available at: [Link][1]

Sources

Exploratory

Potential applications of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene Abstract 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a trifunctional aromatic compound poised to serve as a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Applications of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Abstract

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a trifunctional aromatic compound poised to serve as a highly versatile building block in modern organic synthesis. Its unique architecture, featuring three distinct and orthogonally reactive functional groups—a chloromethyl ether, an aryl bromide, and a nitro group—offers a powerful platform for the strategic construction of complex molecular frameworks. This guide provides an in-depth analysis of the compound's reactivity, exploring its potential applications in areas ranging from protection group chemistry and cross-coupling reactions to the synthesis of novel heterocyclic systems. By leveraging the differential reactivity of its functional groups, researchers can devise efficient and modular synthetic routes for applications in drug discovery, materials science, and agrochemicals. This document details the underlying chemical principles, provides validated experimental protocols for key transformations, and outlines strategic, multi-step synthetic pathways.

Introduction: A Molecule of Strategic Importance

The pursuit of molecular complexity from simple, well-defined starting materials is a central goal of organic synthesis. The utility of a synthetic building block is defined by the number and type of reactive "handles" it possesses. 1-Bromo-2-(chloromethoxy)-4-nitrobenzene presents a compelling case study in multifunctional design. The molecule incorporates:

  • A Highly Electrophilic Chloromethoxy Group: This functional group acts as a potent alkylating agent, susceptible to nucleophilic attack under mild conditions.[1]

  • A Cross-Coupling Ready Aryl Bromide: The carbon-bromine bond is a well-established participant in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]

  • An Electron-Withdrawing Nitro Group: This group profoundly influences the molecule's electronic landscape. It activates the aryl bromide for nucleophilic aromatic substitution (SNAr) and can be chemically reduced to an aniline, unlocking a new dimension of synthetic transformations.[4][5]

The strategic positioning of these groups on the benzene ring allows for a high degree of chemoselectivity, enabling chemists to address each reactive site sequentially and with precision.

Caption: Reactivity map of the title compound.

The Chloromethoxy Group: A Precision Tool for Alkylation

The chloromethoxy group (-OCH₂Cl) is a potent electrophile due to the polarization of the carbon-chlorine bond, making the methylene carbon highly susceptible to nucleophilic attack.[1] This reactivity is analogous to that of benzyl halides and is primarily exploited in Sₙ2 reactions.[6]

Application: O/N-Alkylation for Prodrug and Linker Synthesis

This reactive handle is ideal for covalently attaching the core scaffold to other molecules, such as active pharmaceutical ingredients (APIs), solubilizing groups, or linker units for antibody-drug conjugates (ADCs). The reaction proceeds under mild basic conditions with a wide range of nucleophiles including phenols, alcohols, amines, and thiols.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

This protocol demonstrates the use of the chloromethoxy group to form a diaryl ether linkage.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 30 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) portion-wise with stirring. Allow the suspension to stir for 20 minutes.

  • Reagent Addition: Dissolve 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (2.81 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (150 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-((4-methoxyphenoxy)methyl)-4-nitrobenzene.

Causality Behind Experimental Choices:

  • Solvent: DMF is used for its ability to dissolve both the ionic and organic reactants and its high boiling point, although this reaction is run at room temperature.

  • Base: K₂CO₃ is a mild and effective base for deprotonating the phenol without causing hydrolysis of the chloromethoxy group or other side reactions.

  • Temperature: Starting at 0 °C controls the initial exotherm of the reaction. Allowing it to proceed at room temperature is sufficient for the highly reactive chloromethyl ether.

The Aryl Bromide: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bonds

The carbon-bromine bond is a versatile handle for constructing more complex architectures via palladium-catalyzed cross-coupling reactions. The reactivity order for oxidative addition to a palladium(0) center is generally C-I > C-Br > C-Cl, making the C-Br bond a reliable and widely used reaction site.[2]

Application: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[3] Reacting the title compound with various arylboronic acids can generate a library of biaryl compounds, which are common motifs in pharmaceuticals and electronic materials.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd RPdX Ar-Pd(II)L2-Br OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR Ar-Pd(II)L2-Ar' Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetal Base Base Base->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (562 mg, 2.0 mmol), phenylboronic acid (292 mg, 2.4 mmol), and cesium carbonate (Cs₂CO₃, 1.95 g, 6.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (115 mg, 0.1 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite. Wash the filtrate with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford 2-(chloromethoxy)-4-nitro-1,1'-biphenyl.

Data Presentation: Representative Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst / LigandBaseTypical Yield
Suzuki-Miyaura4-Tolylboronic AcidPd(dppf)Cl₂K₂CO₃85-95%
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBu75-90%
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃N70-85%
Note: Yields are estimated based on literature precedents for similar substrates.[7][8]

The Nitro Group: Reactivity Moderator and Synthetic Precursor

The nitro group is a powerful modulator of the ring's electronic character. Its strong electron-withdrawing nature not only influences the other reactive sites but also serves as a functional group that can be transformed.

Application 1: Activation for Nucleophilic Aromatic Substitution (SNAr)

The para-nitro group strongly activates the C-Br bond towards nucleophilic displacement, providing an alternative to metal-catalyzed reactions for forming C-O, C-N, and C-S bonds.[5] This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. SNAr is often favored with strong, non-basic nucleophiles and in polar aprotic solvents.

Application 2: Reduction to a Versatile Amino Group

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the molecule's properties, converting an electron-withdrawing group into a strong electron-donating one.[4] This opens up a vast new set of synthetic possibilities.

Experimental Protocol: Nitro Group Reduction to Aniline

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, suspend 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (2.81 g, 10 mmol) in ethanol (100 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. The reaction mixture should become a clear solution.

  • Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the solution to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromo-2-(chloromethoxy)aniline.

Synergistic Reaction Pathways: A Multi-Step Synthetic Strategy

The true synthetic power of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is realized through the sequential application of its unique reactivities. The following workflow illustrates how a complex, highly functionalized molecule can be constructed.

G Sequential Functionalization Workflow Start 1-Bromo-2-(chloromethoxy) -4-nitrobenzene Step1 Suzuki Coupling (e.g., Phenylboronic Acid) Start->Step1 Intermediate1 2-(Chloromethoxy)-4-nitro -1,1'-biphenyl Step1->Intermediate1 Step2 Nitro Reduction (e.g., SnCl2/HCl) Intermediate1->Step2 Intermediate2 [1,1'-Biphenyl]-4-amino -2'-(chloromethoxy) Step2->Intermediate2 Step3 O-Alkylation (e.g., Phenol, K2CO3) Intermediate2->Step3 FinalProduct Highly Substituted Final Product Step3->FinalProduct

Caption: A multi-step synthesis enabled by orthogonal reactivity.

This example pathway showcases a logical sequence:

  • C-C Bond Formation: A Suzuki coupling at the C-Br position builds the core biaryl skeleton.

  • Electronic Inversion: The nitro group is reduced to an amine, transforming the electronic nature of the ring.

  • Final Linkage: The still-intact chloromethoxy group is used to alkylate a final nucleophile, completing the synthesis.

Conclusion

1-Bromo-2-(chloromethoxy)-4-nitrobenzene stands out as a pre-functionalized and highly adaptable scaffold for synthetic chemists. Its three distinct reactive centers can be addressed with a high degree of chemoselectivity, allowing for the construction of complex molecules through logical and sequential reaction pathways. The ability to perform cross-coupling, nucleophilic substitution (both aliphatic and aromatic), and functional group interconversion on a single, compact starting material makes it an invaluable tool for accelerating research and development in the chemical sciences.

References

  • (No direct source for the specific compound, information synthesized
  • PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, B. B., Wang, Y., & Wang, J. W. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • (Source link could not be verified as a stable document)
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). MOM-PROTECTED (R)-2-METHYL-3-BUTYN-2-OL. Retrieved from [Link]

  • (Source is a presentation slide deck, not a formal public
  • Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Google Patents. (1976). US3972947A - Process for the preparation of chloromethyl methyl ether.
  • (Source link could not be verified as a stable document)
  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of the Chloromethoxy Group in 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Abstract This technical guide provides a comprehensive analysis of the reactivity profile of the chloromethoxy group in the substituted aromatic compound, 1-Bromo-2-(chloromethoxy)-4-nitrobenzene. The presence of a bromi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the chloromethoxy group in the substituted aromatic compound, 1-Bromo-2-(chloromethoxy)-4-nitrobenzene. The presence of a bromine atom and a strongly electron-withdrawing nitro group on the benzene ring significantly influences the chemical behavior of the chloromethoxy moiety. This document elucidates the interplay of electronic and steric effects that govern the reactivity of this functional group, with a focus on nucleophilic substitution reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to provide a thorough resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Chloromethoxy Group as a Versatile Reactive Handle

The chloromethoxy group (-OCH₂Cl) is a valuable functional group in organic synthesis, serving as a precursor for the introduction of a methoxymethyl (MOM) ether, a common protecting group for alcohols. Its reactivity is primarily characterized by the electrophilic nature of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles.[1] This susceptibility is a consequence of the polarization of the carbon-chlorine bond due to the high electronegativity of the chlorine atom.[1]

In the context of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, the inherent reactivity of the chloromethoxy group is modulated by the electronic effects of the other substituents on the aromatic ring. This guide will explore the nuanced reactivity of this specific molecule, providing a framework for its strategic utilization in complex synthetic pathways.

Synthesis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

A plausible synthetic route to 1-Bromo-2-(chloromethoxy)-4-nitrobenzene would involve a multi-step sequence starting from a readily available substituted benzene. A logical approach would be the chloromethylation of 1-Bromo-2-hydroxy-4-nitrobenzene.

Conceptual Synthetic Pathway

A potential synthesis could proceed as follows:

  • Nitration of Bromobenzene: Bromobenzene can be nitrated to form a mixture of ortho and para isomers. The desired para-isomer, 1-bromo-4-nitrobenzene, can be separated.

  • Hydroxylation of 1-Bromo-4-nitrobenzene: Introduction of a hydroxyl group ortho to the bromine can be challenging. A potential route could involve a nucleophilic aromatic substitution, though this is generally difficult on unactivated rings. A more feasible approach might involve starting from a different precursor, such as 2-bromo-5-nitrophenol.

  • Chloromethylation of the Phenol: The phenolic hydroxyl group can be converted to the chloromethoxy group using a reagent like chloromethyl methyl ether (MOM-Cl) or by reacting with formaldehyde and hydrogen chloride.[2]

A more direct, albeit potentially lower-yielding, three-step synthesis starting from benzene has been described for the analogous compound 2-bromo-1-chloro-4-nitrobenzene.[3] This involves chlorination, followed by nitration to yield p-nitrochlorobenzene, and finally bromination.[3]

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Hydroxylation (Conceptual) cluster_2 Step 3: Chloromethylation Bromobenzene Bromobenzene 1-Bromo-4-nitrobenzene 1-Bromo-4-nitrobenzene Bromobenzene->1-Bromo-4-nitrobenzene HNO₃, H₂SO₄ 2-Bromo-5-nitrophenol 2-Bromo-5-nitrophenol 1-Bromo-4-nitrobenzene->2-Bromo-5-nitrophenol e.g., Nucleophilic Substitution 1-Bromo-2-(chloromethoxy)-4-nitrobenzene 1-Bromo-2-(chloromethoxy)-4-nitrobenzene 2-Bromo-5-nitrophenol->1-Bromo-2-(chloromethoxy)-4-nitrobenzene CH₂O, HCl

Ar-OCH₂Cl + Nu⁻ → Ar-OCH₂Nu + Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₇H₅BrClNO₃(Calculated)
Molecular Weight266.48 g/mol (Calculated)
Reactivity of Chloromethoxy GroupHigh susceptibility to Sₙ2 reactions[1][4]
Reactivity of Aryl BromideSusceptible to SNAr under certain conditions[5][6]
Ring Reactivity to EASHighly deactivated[7][8]

Safety Considerations

1-Bromo-2-(chloromethoxy)-4-nitrobenzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Chloromethyl ethers are classified as potential carcinogens and are highly reactive. [9]They are also lachrymators. Exposure should be minimized.

Conclusion

The chloromethoxy group in 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly reactive and versatile functional group, primarily undergoing nucleophilic substitution reactions via an Sₙ2 mechanism. The electron-withdrawing effects of the bromo and nitro substituents on the aromatic ring enhance the electrophilicity of the methylene carbon, facilitating these reactions. While the aromatic ring is deactivated towards electrophilic attack, it is activated for nucleophilic aromatic substitution at the carbon bearing the bromine atom. A thorough understanding of this reactivity profile allows for the strategic use of this compound as a valuable intermediate in the synthesis of complex organic molecules for various applications, including drug discovery and materials science.

References

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34667, 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]

  • BenchChem. (2025). Electrophilic aromatic substitution in 2-Bromo-1-isopropyl-4-nitrobenzene.
  • BenchChem. (2025). Application Note and Protocol: Nucleophilic Substitution on 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one.
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  • ResearchGate. (n.d.). (PDF) Catalytic Hydrolysis of Chloromethane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene.
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  • Vaia. (n.d.). Problem 21 a. Substitution of a chloromethy... [FREE SOLUTION]. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]

  • Brainly. (2018, September 13). [FREE] Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Quora. (2021, April 2). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Retrieved from [Link]

  • US EPA. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. Retrieved from [Link]

  • ChemRxiv. (n.d.). Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Google Patents. (n.d.). CN112194646A - Method for recovering chloroethane in chlorination hydrolysis process in ethyl maltol production process.
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  • Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]

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Exploratory

Safe Handling and Mechanistic Toxicology of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS: 1694419-36-7) Executive Summary 1-Bromo-2-(chloromethoxy)-4-nitrobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS: 1694419-36-7)

Executive Summary

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly reactive, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry[1][2]. While its structural complexity allows for rapid diversification—specifically through nucleophilic substitution at the chloromethoxy group and cross-coupling at the aryl bromide—it presents a severe, multi-pathway toxicological threat. This whitepaper deconstructs the mechanistic hazards of this compound and establishes a self-validating operational protocol designed to ensure absolute operator safety and environmental containment.

Molecular Anatomy & Mechanistic Toxicology

To handle this compound safely, researchers must understand the causality behind its toxicity. The hazard profile is not monolithic; it is driven by two distinct, highly reactive pharmacophores that act on different biological targets.

The Alpha-Chloro Ether Threat: Electrophilic Alkylation

The chloromethoxy (


) moiety is an 

-chloro ether. Unlike standard alkyl halides,

-chloro ethers are exceptionally reactive. The adjacent oxygen atom possesses lone-pair electrons that donate into the C-Cl antibonding orbital (the anomeric effect). Upon dissociation of the chloride ion, a resonance-stabilized, highly electrophilic oxocarbenium ion is formed.
  • In vivo consequence: This oxocarbenium ion acts as a potent

    
     alkylating agent. If inhaled or absorbed, it rapidly cross-links DNA, leading to severe mutagenic and carcinogenic outcomes[3][4].
    
  • Hydrolytic consequence: Upon exposure to ambient moisture or water, the chloromethoxy group rapidly hydrolyzes to yield hydrogen chloride (HCl) gas and formaldehyde, both of which are highly toxic and corrosive to the respiratory tract[5].

The Nitrobenzene Core: Redox Cycling and Hypoxia

The nitroarene component introduces a secondary systemic hazard. Nitrobenzenes are readily absorbed through the skin and pulmonary epithelia[6].

  • In vivo consequence: Once absorbed, hepatic cytochrome P450 enzymes reduce the nitro group to a phenylhydroxylamine derivative. This metabolite undergoes redox cycling in the presence of oxyhemoglobin, oxidizing the

    
     in hemoglobin to 
    
    
    
    [7]. This forms methemoglobin, which is incapable of binding oxygen, leading to chemical hypoxia (methemoglobinemia) and cyanosis[6][7].

G cluster_0 Electrophilic Pathway (Chloromethoxy) cluster_1 Redox Pathway (Nitrobenzene) Compound 1-Bromo-2-(chloromethoxy) -4-nitrobenzene Hydrolysis Moisture/Hydrolysis Compound->Hydrolysis Oxocarbenium Oxocarbenium Ion Formation (Highly Reactive) Compound->Oxocarbenium Metabolism Hepatic Metabolism Compound->Metabolism Formaldehyde Formaldehyde + HCl (Toxic Gas Release) Hydrolysis->Formaldehyde DNA DNA Alkylation (Carcinogenic Risk) Oxocarbenium->DNA Phenylhydroxylamine Phenylhydroxylamine Derivative Metabolism->Phenylhydroxylamine Methemoglobin Methemoglobinemia (Hypoxia) Phenylhydroxylamine->Methemoglobin

Mechanistic toxicology pathways for 1-Bromo-2-(chloromethoxy)-4-nitrobenzene exposure.

Quantitative Hazard Profile

The following table synthesizes the physicochemical and toxicological data critical for risk assessment prior to experimental design.

ParameterData / ClassificationMechanistic Rationale
CAS Registry Number 1694419-36-7[1]Unique identifier for tracking and SDS retrieval.
Molecular Weight 266.48 g/mol [1]Necessary for stoichiometric calculations.
GHS Hazard: H350 May cause cancer[3][8]Driven by the DNA-alkylating potential of the

-chloro ether moiety.
GHS Hazard: H330 / H311 Fatal if inhaled / Toxic in contact with skin[6][8]High skin permeability of nitroarenes; volatility of hydrolyzed formaldehyde/HCl.
GHS Hazard: H373 Target organ toxicity (Blood)[7]Methemoglobinemia induced by nitrobenzene reduction.
Reactivity Profile Moisture Sensitive / Corrosive[5]Exothermic hydrolysis yields corrosive HCl gas and formaldehyde.

Self-Validating Experimental Methodology

Standard operating procedures often fail because they rely on operator compliance without built-in chemical safeguards. As a Senior Application Scientist, I mandate a self-validating protocol for handling 1-Bromo-2-(chloromethoxy)-4-nitrobenzene. This means the chemistry itself provides feedback to confirm that the hazard has been neutralized before the operator is exposed to the reaction mixture.

Protocol: Schlenk-Line Nucleophilic Substitution with In-Situ Quench

Prerequisites: All operations must be conducted in a certified fume hood using a Schlenk line. Double nitrile gloves, a chemical-resistant apron, and a face shield are mandatory[5][9].

  • Step 1: Anhydrous Setup (Causality: Preventing Toxic Gas Release)

    • Action: Flame-dry all glassware under vacuum and purge with Argon three times.

    • Why: Even trace moisture will hydrolyze the chloromethoxy group, destroying the reagent and releasing toxic formaldehyde and HCl gas into the hood environment[5].

  • Step 2: Closed-System Transfer

    • Action: Transfer the compound using a gas-tight syringe or cannula under positive Argon pressure. Never open the reagent bottle to ambient air.

  • Step 3: Reaction Execution

    • Action: Introduce the desired nucleophile (e.g., an alcohol or amine) in a dry, aprotic solvent (e.g., anhydrous DCM or THF) at 0°C to control the exothermic formation of the oxocarbenium intermediate.

  • Step 4: The Self-Validating Quench (Critical Safety Step)

    • Action: Before exposing the reaction to air or water, inject an excess of a secondary amine (e.g., diethylamine) along with a trace amount of a pH indicator (e.g., bromocresol green) directly into the sealed flask.

    • Why: Aqueous workups of unreacted

      
      -chloro ethers are highly dangerous because they generate pressure (HCl gas) in separatory funnels, leading to explosive exposure[10]. The secondary amine irreversibly traps any unreacted 1-Bromo-2-(chloromethoxy)-4-nitrobenzene.
      
    • Validation: The generation of HCl from the quench will shift the indicator color. Once the color stabilizes upon the addition of excess amine base, the operator has visual, chemical validation that all electrophilic hazards are destroyed.

  • Step 5: Aqueous Workup

    • Action: Only after the quench is validated should water be added to wash the organic layer.

G Setup 1. Inert Setup (Argon/Schlenk) Transfer 2. Closed-System Transfer Setup->Transfer Reaction 3. Controlled Reaction Transfer->Reaction Quench 4. Amine Quench (Self-Validating) Reaction->Quench Workup 5. Aqueous Workup (Safe State) Quench->Workup

Self-validating workflow for the safe handling and quenching of alpha-chloro ether reagents.

Emergency Decontamination Logic

If a spill occurs outside of the fume hood, standard solvent cleanup is insufficient and dangerous.

  • Evacuation & Isolation: Immediately evacuate the lab. The vapor pressure of the compound and its degradation products (formaldehyde/HCl) poses an acute inhalation risk[3][5].

  • Chemical Neutralization (Not just absorption): Do not simply wipe the spill. The spill must be treated with a nucleophilic decontamination solution (e.g., 5% ammonia in ethanol or a saturated sodium carbonate/amine solution) to actively destroy the chloromethoxy group[8][9].

  • Medical Intervention: If skin contact occurs, wash immediately with copious amounts of water[8]. Medical personnel must be informed of the dual risk: monitor for methemoglobinemia (cyanosis, chocolate-colored blood) and treat with methylene blue if indicated, while also documenting exposure to a suspected alkylating carcinogen[6][7].

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene as a Protecting Group for Phenols

Introduction: The Strategic Imperative of Phenol Protection and the Introduction of the BCNP Group In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Phenol Protection and the Introduction of the BCNP Group

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious protection and deprotection of functional groups is a cornerstone of synthetic strategy. Phenols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. The ideal protecting group should be introduced under mild conditions, remain robust throughout a range of subsequent chemical manipulations, and be selectively removed with high efficiency when its purpose is served.

This guide introduces 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, a novel chloroalkyl ether designed for the protection of phenols. Hereafter referred to as BCNP-Cl (for B romo-C hloro-N itroP henyl), this reagent offers a unique combination of electronic features. The presence of two strong electron-withdrawing groups—a nitro group and a bromine atom—on the aromatic ring is anticipated to modulate the stability and reactivity of the resulting protected phenol ether.[1][2] This substitution pattern is hypothesized to influence the conditions required for both its introduction and cleavage, potentially offering a distinct profile compared to more common protecting groups like the methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers.[3][4] These application notes provide a comprehensive guide to the synthesis of BCNP-Cl and detailed protocols for its application in the protection and deprotection of phenols.

Synthesis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (BCNP-Cl)

The synthesis of BCNP-Cl can be envisioned from a commercially available precursor, 2-bromo-5-nitrophenol. The conversion to the chloromethyl ether can be achieved through a reaction with a formaldehyde equivalent and a source of hydrogen chloride. A well-established method for the synthesis of similar chloroalkyl ethers involves the reaction of an alcohol with paraformaldehyde and gaseous hydrogen chloride.

Proposed Synthetic Pathway

BCNP-Cl Synthesis start 2-Bromo-5-nitrophenol reagents Paraformaldehyde, HCl (gas) Dichloromethane start->reagents product 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (BCNP-Cl) reagents->product

Caption: Proposed synthesis of BCNP-Cl from 2-bromo-5-nitrophenol.

Experimental Protocol for BCNP-Cl Synthesis

Materials and Reagents

Reagent/MaterialSupplierGrade
2-Bromo-5-nitrophenolMajor Supplier>98%
ParaformaldehydeMajor SupplierReagent Grade
Hydrogen Chloride (gas)In-house/CylinderAnhydrous
Dichloromethane (DCM), anhydrousMajor SupplierAnhydrous, >99.8%
Sodium Sulfate, anhydrousMajor SupplierReagent Grade

Procedure

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 2-bromo-5-nitrophenol (1.0 eq) and paraformaldehyde (1.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • HCl Gas Introduction: Cool the stirred suspension to 0 °C using an ice bath. Bubble anhydrous hydrogen chloride gas through the mixture at a moderate rate for 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Once the reaction is complete, stop the flow of HCl gas and purge the flask with dry nitrogen or argon to remove excess HCl.

  • Purification: Filter the reaction mixture to remove any unreacted paraformaldehyde. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (BCNP-Cl). This reagent is best used immediately in the subsequent protection step due to the potential instability of α-chloro ethers.[3]

Protection of Phenols with 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (BCNP-Cl)

The protection of phenols with BCNP-Cl proceeds via a nucleophilic substitution reaction, where the phenoxide, generated in situ, displaces the chloride from the chloromethyl group of BCNP-Cl. A non-nucleophilic base is typically employed to facilitate the deprotonation of the phenol.

Mechanism of Phenol Protection

Phenol Protection with BCNP-Cl phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide Deprotonation base Base (e.g., DIPEA) protected_phenol Ar-O-CH₂-O-Ar'(BCNP) phenoxide->protected_phenol SN2 Attack bcnp_cl BCNP-Cl bcnp_cl->protected_phenol byproduct Base·HCl protected_phenol->byproduct

Caption: Mechanism for the protection of phenols using BCNP-Cl.

Experimental Protocol for Phenol Protection

Materials and Reagents

Reagent/MaterialSupplierGrade
Phenol SubstrateN/AN/A
1-Bromo-2-(chloromethoxy)-4-nitrobenzene (BCNP-Cl)As synthesizedFreshly prepared
N,N-Diisopropylethylamine (DIPEA)Major Supplier>99%
Dichloromethane (DCM), anhydrousMajor SupplierAnhydrous, >99.8%
Saturated aq. Ammonium Chloride (NH₄Cl)In-houseN/A
BrineIn-houseN/A
Magnesium Sulfate, anhydrousMajor SupplierReagent Grade

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the phenol substrate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.2-0.5 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of BCNP-Cl: Add a solution of freshly prepared BCNP-Cl (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Deprotection of BCNP-Protected Phenols

The cleavage of the BCNP ether is anticipated to proceed under acidic conditions, analogous to other acetal-type protecting groups like MOM ethers.[5][6] The protonation of one of the ether oxygens facilitates the cleavage of the C-O bond.

Mechanism of Deprotection

Deprotection of BCNP-Phenol protected_phenol Ar-O-CH₂-O-Ar'(BCNP) protonated_ether Protonated Ether protected_phenol->protonated_ether Protonation acid H⁺ (e.g., HCl, TFA) phenol Ar-OH protonated_ether->phenol Cleavage intermediate [HO-CH₂-O-Ar'(BCNP)] protonated_ether->intermediate byproducts Formaldehyde + HO-Ar'(BCNP) intermediate->byproducts

Caption: Proposed mechanism for the acid-catalyzed deprotection of BCNP-ethers.

Experimental Protocol for Deprotection

Materials and Reagents

Reagent/MaterialSupplierGrade
BCNP-Protected PhenolAs synthesizedPurified
Hydrochloric Acid (HCl)Major Supplier6 M in water
Tetrahydrofuran (THF)Major SupplierReagent Grade
Methanol (MeOH)Major SupplierReagent Grade
Ethyl AcetateMajor SupplierReagent Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)In-houseN/A
BrineIn-houseN/A
Sodium Sulfate, anhydrousMajor SupplierReagent Grade

Procedure

  • Reaction Setup: Dissolve the BCNP-protected phenol (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 v/v).

  • Acid Addition: Add a 6 M aqueous solution of hydrochloric acid (2.0-5.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 40-50 °C and monitor its progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenol can be purified by flash column chromatography or recrystallization.

Scientific Rationale and Expected Properties

The electron-withdrawing nature of the bromo and nitro groups on the BCNP moiety is expected to influence the stability of the protected ether.[1][7] These groups decrease the electron density on the phenolic oxygen of the protecting group itself, which may render the acetal linkage more susceptible to acid-catalyzed cleavage compared to electron-rich analogues. This could potentially allow for milder deprotection conditions. Conversely, the inductive effect of these groups might slightly decrease the reactivity of the BCNP-Cl reagent during the protection step, possibly requiring slightly more forcing conditions compared to MOM-Cl.

Spectroscopic Characterization:

  • ¹H NMR: The protected phenol will show a characteristic singlet for the -O-CH₂-O- protons, typically in the range of δ 5.0-5.5 ppm. The aromatic protons of the BCNP group will appear in the downfield region, influenced by the nitro and bromo substituents.

  • ¹³C NMR: The methylene carbon of the -O-CH₂-O- linker is expected to resonate around 90-100 ppm.

  • IR Spectroscopy: The presence of the nitro group will give rise to strong characteristic absorbances around 1520 cm⁻¹ and 1340 cm⁻¹.

Conclusion

1-Bromo-2-(chloromethoxy)-4-nitrobenzene (BCNP-Cl) is presented as a promising protecting group for phenols, offering a unique electronic profile due to its electron-deficient aromatic ring. The protocols outlined in this guide provide a framework for its synthesis and application. Researchers and drug development professionals are encouraged to explore the utility of the BCNP group in their synthetic endeavors, particularly in contexts where fine-tuning of protecting group stability and cleavage is required. The distinct substitution pattern of the BCNP group may open new avenues for orthogonal protection strategies in complex molecule synthesis.

References

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Sources

Application

Deprotection strategies for the chloromethoxy ether of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

The following Application Note and Protocol Guide is designed for researchers handling 1-Bromo-2-(chloromethoxy)-4-nitrobenzene . This guide addresses the specific chemical entity (a chloromethyl aryl ether).

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers handling 1-Bromo-2-(chloromethoxy)-4-nitrobenzene .

This guide addresses the specific chemical entity


  (a chloromethyl aryl ether). Note that this functional group is chemically distinct from a MOM ether  (

) or a Benzyl chloride (

), though they are often confused in nomenclature.

Target Molecule: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene Functional Group: Chloromethyl Aryl Ether (


)
Primary Application:  Reactive intermediate management / Phenol recovery

Part 1: Technical Abstract & Strategic Overview

The Nature of the Challenge

The "chloromethoxy" group (


) attached to a phenolic ring is not a classical protecting group designed for long-term stability (like TBDMS or Benzyl). Instead, it is a reactive hemiacetal chloride . In the context of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene , the electron-withdrawing nitro (

) and bromo (

) substituents significantly influence the reactivity:
  • Reduced Nucleophilicity: The electron-deficient ring destabilizes the oxocarbenium ion intermediate, potentially making the

    
     bond slightly less labile than in electron-rich anisole derivatives.
    
  • High Electrophilicity: The compound acts as a potent alkylating agent. "Deprotection" in this context is chemically equivalent to hydrolytic quenching .

Core Strategy: The objective is to cleave the


 or 

bond to regenerate 2-Bromo-4-nitrophenol . Unlike stable ethers that require Lewis acids (e.g.,

), chloromethyl ethers revert to the parent phenol via simple nucleophilic substitution with water (hydrolysis) , releasing formaldehyde and HCl.
Critical Safety Advisory (HSE)
  • Carcinogenicity:

    
    -Halo ethers are structural analogs to Bis(chloromethyl) ether (BCME), a known human carcinogen. Treat 1-Bromo-2-(chloromethoxy)-4-nitrobenzene as a high-potency alkylating carcinogen.
    
  • Lacrymator: The compound likely possesses strong lacrymatory properties.

  • Containment: All operations must be performed in a certified chemical fume hood or glovebox.

Part 2: Experimental Protocols

Protocol A: Mild Hydrolytic Deprotection (Standard)

Use this protocol to cleanly revert the chloromethyl ether to the phenol.

Reagents:

  • Solvent: Tetrahydrofuran (THF) or Acetone (HPLC Grade).

  • Nucleophile: Deionized Water (

    
    ).
    
  • Scavenger: Saturated aqueous Sodium Bicarbonate (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve 1.0 equivalent of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in THF (

    
     concentration).
    
    • Note: THF is preferred over alcohols to prevent the formation of MOM ethers (

      
      ) via alcoholysis.
      
  • Hydrolysis Initiation: Slowly add water (10% v/v relative to THF) to the stirring solution.

    • Observation: The reaction is often exothermic. If working on

      
       scale, cool to 
      
      
      
      before addition.
  • Buffering (Optional but Recommended): To neutralize the generated HCl and drive the equilibrium, add 2.0 equivalents of Saturated

    
     solution.
    
    • Mechanism:[1][2] Neutralization prevents acid-catalyzed side reactions on the nitro group or bromine migration.

  • Monitoring: Monitor by TLC (Silica gel).

    • Starting Material: Less polar (high

      
      ).
      
    • Product (Phenol): More polar (lower

      
      , typically yellow/orange due to nitrophenol character).
      
    • Visualization: UV light (

      
      ).
      
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
  • Purification: The crude usually consists of pure 2-Bromo-4-nitrophenol. Recrystallize from Ethanol/Water if necessary.

Protocol B: Solvolysis for Stubborn Substrates

Use this if the starting material is insoluble in aqueous organic mixtures.

Reagents:

  • Solvent: Glacial Acetic Acid.

  • Additive: Sodium Acetate (

    
    ).
    

Methodology:

  • Dissolve the substrate in Glacial Acetic Acid.

  • Add Sodium Acetate and stir at Room Temperature for 1–2 hours.

    • Chemistry: This initially forms the acetoxymethyl ether, which is highly unstable and breaks down to the phenol and formaldehyde in the presence of trace moisture or during aqueous workup.

  • Pour the reaction mixture into ice water.

  • Precipitate collection: The 2-Bromo-4-nitrophenol should precipitate as a yellow solid. Filter and wash with cold water.

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the deprotection pathway and the critical divergence point where incorrect solvent choice (Methanol) leads to a stable MOM ether byproduct rather than the desired phenol.

Deprotection_Strategy Start 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene (Reactive Intermediate) Inter Oxocarbenium Ion Intermediate Start->Inter Spontaneous Ionization (C-Cl Cleavage) Product TARGET: 2-Bromo-4-nitrophenol Inter->Product Nucleophilic Attack by Water SideProd AVOID: MOM Ether (Stable) Inter->SideProd Attack by MeOH (If used as solvent) Water H2O (Hydrolysis) Methanol MeOH (Side Reaction) Byproduct Byproduct: Formaldehyde + HCl Product->Byproduct Releases

Caption: Pathway analysis showing the hydrolytic cleavage to the phenol and the risk of MOM ether formation in alcoholic solvents.

Part 4: Analytical Data Summary

Expected Outcome Metrics:

ParameterValue / ObservationNotes
Reaction Time < 30 MinutesHighly reactive species; prolonged stirring is rarely needed.[4]
Byproducts Formaldehyde (

), HCl
Formaldehyde is volatile/water-soluble; HCl is neutralized.
TLC Shift

to

Significant polarity increase upon revealing the free -OH.
Appearance Colorless Oil

Yellow Solid
Nitrophenols are characteristically yellow/orange.

Part 5: Diagnostic Check (Troubleshooting)

Scenario: You attempted Protocol A, but the starting material remains unchanged.

  • Diagnosis: You likely do not have the chloromethyl ether (

    
    ). You might have the MOM ether  (
    
    
    
    ) or the Benzyl chloride isomer (
    
    
    on the ring).
  • Test: Run an NMR.

    • Chloromethyl ether: Singlet

      
       (
      
      
      
      ).
    • MOM ether: Singlet

      
       (
      
      
      
      ) AND Singlet
      
      
      (
      
      
      ,
      
      
      ).
  • Correction: If it is the MOM ether , hydrolysis will fail. You must switch to Acidic Cleavage :

    • Reagent: Trifluoroacetic acid (TFA) / DCM (1:1).

    • Conditions: Stir at RT for 1 hour.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for acetal/ether cleavage mechanisms).
  • Berliner, E. (1966). "The Chloromethylation of Aromatic Compounds." Organic Reactions, 19, 2. Link

  • Occupational Safety and Health Administration (OSHA). "Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether Standard." 29 CFR 1910.1003. Link (Safety grounding for handling

    
    -halo ethers).
    

Sources

Method

Application Note: Strategic Utilization of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in Multi-Step Organic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Self-Validating Protocols Executive Summary & Synthetic Strategy In modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Self-Validating Protocols

Executive Summary & Synthetic Strategy

In modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and complex heterocyclic scaffolds, the demand for highly programmable, multi-functional building blocks is paramount. 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS: 1694419-36-7) [1] serves as an elite trifunctional hub. It offers three distinct, orthogonally reactive sites: a highly electrophilic chloromethoxy group for linker assembly, an activated aryl bromide for carbon-carbon bond formation, and a masked aniline (nitro group) for late-stage functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond basic step-by-step instructions. Here, we dissect the physicochemical causality behind each reaction and provide self-validating protocols that ensure absolute confidence in your synthetic workflow.

Workflow A 1-Bromo-2-(chloromethoxy) -4-nitrobenzene B Etherification (Linker Assembly) A->B Nucleophile Base, 0°C C Pd-Catalyzed Cross-Coupling B->C Ar-B(OH)2 Pd cat., 80°C D Nitro Reduction (Aniline Formation) C->D Fe, NH4Cl 80°C E Target Molecule (e.g., PROTAC) D->E Amidation/ Conjugation

Fig 1: Multi-step divergent synthetic workflow utilizing the trifunctional building block.

Physicochemical Profiling & Reactivity Rationale

To master this building block, one must understand the electronic interplay of its three functional groups:

  • The Chloromethoxy Electrophile (-OCH₂Cl): Unlike standard alkyl halides, alpha-chloro ethers are exceptionally reactive. The causality lies in the adjacent oxygen atom, which donates lone-pair electron density to stabilize the developing positive charge during the departure of the chloride ion. This forms a transient, highly electrophilic oxocarbenium ion ([Ar-O=CH₂]⁺)[2]. This stabilization allows for the rapid alkylation of sterically hindered nucleophiles (such as E3 ligase ligands) under mild conditions, preventing the degradation of sensitive payloads[3].

  • The Activated Aryl Bromide (-Br): Positioned para to the strongly electron-withdrawing nitro group, the C-Br bond is highly activated. The nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, significantly accelerating the oxidative addition of Palladium(0) during cross-coupling reactions[4].

  • The Nitro Group (-NO₂): Serving as a robust, masked amine, the nitro group remains inert during both the basic conditions of etherification and the transition-metal catalysis of cross-coupling.

Mechanism A Aryl Chloromethyl Ether Ar-O-CH2-Cl B Oxocarbenium Ion [Ar-O=CH2]+ A->B -Cl⁻ (Rate-determining) C Alkylated Product Ar-O-CH2-Nu B->C +Nu⁻ (Fast attack)

Fig 2: SN1-like mechanistic pathway driven by oxocarbenium ion stabilization.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative data for the three primary transformations, providing a quick reference for expected yields and critical validation markers.

Workflow StepTransformationKey Reagents & CatalystsConditionsTypical YieldSelf-Validation Marker (NMR/MS/IR)
1 Chloromethoxy AlkylationK₂CO₃, Anhydrous DMF0 °C to RT, 3 h85–95%Disappearance of -OCH₂Cl singlet (~5.8 ppm)
2 Suzuki Cross-CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80 °C, 6 h75–90%Disappearance of Br isotopic pattern (1:1 M/M+2)
3 Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O80 °C, 2 h80–95%Appearance of N-H stretch (~3300 cm⁻¹) in IR

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means the reaction conditions inherently prevent common side reactions, and the analytical checkpoints provide binary (yes/no) confirmation of success before proceeding to the next step.

Protocol A: Etherification (Linker Assembly)

Objective: Attach a nucleophilic payload (e.g., alcohol or amine) via the chloromethoxy group.

Mechanistic Causality: Anhydrous DMF is selected because its high dielectric constant stabilizes the polar oxocarbenium transition state. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, non-nucleophilic base; it effectively scavenges the generated HCl without competing with the target nucleophile for the electrophile.

Step-by-Step Procedure:

  • Charge a flame-dried flask with the target nucleophile (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF (0.2 M).

  • Cool the suspension to 0 °C under an argon atmosphere.

  • Add 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (1.1 eq) dropwise as a solution in DMF.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench with ice-cold water to precipitate the product, then extract with Ethyl Acetate (3x).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃). The reaction is deemed successful and complete when the diagnostic downfield singlet of the -OCH₂Cl protons at ~5.8 ppm completely disappears, replaced by a new -OCH₂-Nu signal shifted upfield (typically ~5.2–5.4 ppm depending on the nucleophile).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the aryl bromide position.

Mechanistic Causality: Pd(dppf)Cl₂ is specifically chosen as the catalyst. The bidentate dppf ligand possesses a large bite angle, which forces the palladium center into a geometry that highly accelerates reductive elimination. This suppresses the formation of homocoupled biaryl byproducts, a common issue with electron-deficient aryl bromides[4]. The 4:1 Dioxane/H₂O solvent system is critical to fully dissolve the boronic acid and activate the precatalyst.

Step-by-Step Procedure:

  • In a Schlenk tube, combine the alkylated intermediate from Protocol A (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.

  • Seal the tube and heat to 80 °C for 6 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting material will exhibit a distinct 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Success is validated by the complete disappearance of this isotopic signature and the emergence of a single mass peak corresponding to the coupled product.

Protocol C: Chemoselective Nitro Reduction

Objective: Unmask the aniline for final conjugation (e.g., amidation).

Mechanistic Causality: Iron powder with ammonium chloride (Béchamp reduction conditions) is selected over standard catalytic hydrogenation (H₂/Pd-C). Catalytic hydrogenation would risk hydrogenolytic cleavage of the benzylic-like -O-CH₂-Nu ether bond and could cause premature dehalogenation if the bromide was left uncoupled. Fe/NH₄Cl is strictly chemoselective for the nitro group.

Step-by-Step Procedure:

  • Dissolve the cross-coupled intermediate (1.0 eq) in an EtOH/H₂O mixture (3:1 v/v, 0.1 M).

  • Add Iron powder (5.0 eq, 325 mesh) and NH₄Cl (5.0 eq).

  • Heat the vigorously stirred suspension to 80 °C for 2 hours.

  • Cool to room temperature and filter the mixture through Celite while washing with hot EtOAc.

  • Wash the filtrate with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: Analyze via FT-IR spectroscopy. The starting material possesses strong, sharp asymmetric and symmetric -NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ . The reaction is validated when these bands disappear entirely, replaced by a broad N-H stretching doublet at ~3300 and ~3400 cm⁻¹ .

References

  • Park, B.-C., & Kevill, D. N. (2013). Extent of Nucleophilic Participation in the Solvolyses of an Aryl Chloromethyl Ether, α,p-Dichloroanisole. Journal of Chemical Research. URL:[Link]

  • Frontiers in Chemistry / PMC. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central (PMC). URL:[Link]

  • Google Patents.US20070106074A1 - Iron catalyzed cross-coupling reactions of imidoyl derivatives.

Sources

Application

1-Bromo-2-(chloromethoxy)-4-nitrobenzene in the synthesis of pharmaceutical intermediates

Application Notes & Protocols Harnessing the Orthogonal Reactivity of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene for the Sequential Synthesis of Complex Pharmaceutical Intermediates Introduction: A Bifunctional Linchpin fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Harnessing the Orthogonal Reactivity of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene for the Sequential Synthesis of Complex Pharmaceutical Intermediates

Introduction: A Bifunctional Linchpin for Advanced Synthesis

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Strategically functionalized building blocks that allow for controlled, stepwise elaboration are of immense value. 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a unique, though not widely documented, reagent engineered for such sophisticated synthetic strategies. Its architecture combines two distinct and orthogonally reactive electrophilic centers: a highly labile chloromethyl ether and a less reactive, but readily functionalizable, aryl bromide.

The benzene core is activated by a strongly electron-withdrawing nitro group at the C4 position. This activation significantly influences the reactivity of the C1-bromo substituent, making it a suitable substrate for nucleophilic aromatic substitution (SNAr) under certain conditions and an excellent partner in palladium-catalyzed cross-coupling reactions. Concurrently, the 2-(chloromethoxy) group provides a potent alkylating moiety, analogous to the well-known but carcinogenic chloromethyl methyl ether (MOM-Cl). This group is primed for rapid reaction with a wide range of nucleophiles under mild conditions.

The key to this reagent's utility lies in the differential reactivity of these two sites, enabling a programmed, sequential approach to molecular assembly. This guide elucidates the predicted reactivity of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene and provides detailed protocols for its use in a two-stage synthesis of advanced pharmaceutical intermediates.

Section 1: Chemical Properties and Reactivity Profile

The structure of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene dictates a clear hierarchy of reactivity, which can be exploited for selective chemical transformations.

1.1 The Chloromethoxy Group: A Potent Alkylating Agent

The chloromethoxy group (-O-CH₂-Cl) is an α-chloro ether, characterized by a highly electrophilic methylene carbon. This high reactivity is due to the adjacent oxygen atom, which can stabilize the transition state of an SN2 reaction or the formation of a transient oxocarbenium ion in an SN1-like process. It is expected to react rapidly with nucleophiles such as alcohols, phenols, and amines under mild, often base-mediated, conditions to form stable methoxymethyl (MOM) ethers and aminals. This reaction serves as an effective method for introducing a protected hydroxymethyl or an N-methylene-O-methyl linker into a molecule.

1.2 The Aryl Bromide: A Handle for C-C and C-N Bond Formation

The bromine atom at the C1 position is attached to a π-deficient aromatic ring, a consequence of the strong resonance and inductive electron-withdrawing effects of the para-nitro group. This electronic feature makes the aryl bromide an excellent substrate for modern cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is well-suited for oxidative addition to a Palladium(0) center, initiating catalytic cycles like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These reactions are foundational in pharmaceutical synthesis for constructing biaryl and aryl-amine scaffolds.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than the chloromethoxy group, the aryl bromide can be displaced by potent nucleophiles under more forcing conditions (e.g., heat, strong base), proceeding through a Meisenheimer complex intermediate stabilized by the nitro group.

The significant difference in lability between the chloromethyl group and the aryl bromide allows for a highly chemoselective, two-step functionalization strategy, as detailed in the protocols below.

Section 2: Strategic Synthesis Workflow

The primary application of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is as a bifunctional electrophile in a sequential reaction workflow. This allows for the precise and ordered introduction of two different molecular fragments, building complexity in a controlled manner.

G cluster_0 Step 1: Selective Alkylation cluster_1 Step 2: Cross-Coupling Reaction A 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene C Intermediate 1 (MOM-Ether linked) A->C Mild Base (e.g., K₂CO₃, DIPEA) B Nucleophile 1 (e.g., Phenol, R-OH) B->C E Final Product (Biaryl Derivative) C->E Pd Catalyst (e.g., Suzuki Coupling) D Nucleophile 2 (e.g., Boronic Acid, R'-B(OH)₂) D->E

Caption: Proposed two-step synthetic workflow using the title reagent.

Section 3: Experimental Protocols

3.1 Critical Safety Notice: Handling Chloromethyl Ethers

WARNING: α-Chloro ethers, including chloromethyl methyl ether (MOM-Cl) and structurally related compounds like 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, are classified as potent human carcinogens and should be handled with extreme caution.

  • Handling: All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.

  • Quenching: Any excess reagent and contaminated glassware should be quenched with an aqueous solution of ammonia or sodium bicarbonate to destroy the reactive chloromethyl ether moiety.

  • Waste Disposal: All waste must be disposed of according to institutional guidelines for carcinogenic materials.

3.2 Protocol 1: Selective O-Alkylation of a Phenolic Nucleophile

This protocol details the chemoselective reaction at the chloromethoxy group, leaving the aryl bromide intact for subsequent functionalization. 4-Methoxyphenol is used as a model nucleophile.

Materials:

  • 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl acetate, Hexanes, Brine

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the limiting reagent).

  • Stir the suspension at room temperature for 15 minutes to generate the phenoxide in situ.

  • In a separate, dry vial, dissolve 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the electrophile dropwise to the stirring phenoxide suspension at room temperature.

  • Stir the reaction

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

This Application Note is designed for research scientists and process chemists handling 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS 1694419-36-7) . This compound presents a unique chemoselective challenge: it contains...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists handling 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS 1694419-36-7) . This compound presents a unique chemoselective challenge: it contains a standard cross-coupling handle (Aryl Bromide) and a highly reactive, moisture-sensitive electrophile (Chloromethyl ether,


).

The following guide prioritizes chemoselectivity and stability , offering two distinct protocols based on whether the chloromethoxy group must be preserved or functionalized prior to coupling.

Substrate Analysis & Strategic Planning

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a bifunctional electrophile. Successful utilization requires recognizing the stark difference in reactivity between the two electrophilic sites.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Site A (C-Br): A deactivated aryl bromide due to the electron-withdrawing nitro group at the para position. Requires robust oxidative addition conditions (electron-rich ligands) or elevated temperatures.

  • Site B (

    
    ):  An 
    
    
    
    -halo ether (aryl chloromethyl ether). This moiety is extremely sensitive to hydrolysis and nucleophilic attack.[1]
    • Hydrolysis Risk: In the presence of water and base (standard Suzuki conditions),

      
       rapidly hydrolyzes to the hemiacetal (
      
      
      
      ), which spontaneously decomposes to the phenol (
      
      
      ) and formaldehyde.
    • Alkylation Risk: It acts as a potent alkylating agent toward amines, alkoxides, and even electron-rich phosphine ligands.

Decision Matrix

Before selecting a protocol, determine the fate of the


 group:
Objective Recommended Pathway Key Challenge
Preserve

Protocol A: Stille Coupling Avoiding hydrolysis; catalyst poisoning by alkylation.
Functionalize

Protocol B: Substitution-First Ensuring the substitution doesn't de-activate the Br too much.
Standard Suzuki NOT RECOMMENDED Aqueous base will destroy the

moiety immediately.

Critical Safety Warning: -Halo Ethers

Carcinogenicity Hazard: The


 moiety is structurally analogous to Chloromethyl Methyl Ether (MOM-Cl) and Bis(chloromethyl) ether, which are known human carcinogens.
  • Engineering Controls: All operations must be performed in a fume hood or glovebox.

  • Quenching: Residual reagent should be quenched with aqueous ammonia or concentrated ammonium hydroxide to form the less toxic amine/hexamine derivatives before disposal.

Protocol A: Direct Cross-Coupling (Preserving the )

Rationale: To couple the aryl bromide while leaving the reactive chloromethyl ether intact, conditions must be anhydrous and neutral . The Stille reaction is the gold standard here, as it avoids the bases required for Suzuki and the zinc salts of Negishi (which can act as Lewis acids and degrade the ether).

Materials
  • Substrate: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (1.0 equiv)

  • Coupling Partner: Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    (for difficult cases).
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Additives: CuI (10 mol%) – Optional, accelerates reaction but use with caution as Cu can sometimes interact with chlorides.

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line): Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charging: Add 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (1.0 equiv), the organostannane (1.1 equiv), and

    
     (0.05 equiv).
    
  • Solvation: Add anhydrous, degassed Toluene (0.1 M concentration relative to substrate).

    • Note: Do not use DMF or DMAc if possible, as they can promote nucleophilic attack on the

      
       at high temps.
      
  • Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor by NMR (taking an aliquot into dry

    
    ).
    
    • Monitoring Tip: Do not use standard LCMS with aqueous mobile phases, as the product will hydrolyze on the column. Use GC-MS or dry NMR.

  • Workup (Anhydrous):

    • Cool to room temperature.[2]

    • Filter through a pad of Celite (pre-washed with dry solvent) under an inert atmosphere if possible.

    • Concentrate under reduced pressure.

    • Purification: Flash chromatography on silica gel must be done rapidly using non-protic solvents (Hexane/EtOAc). Neutralize silica with 1%

      
       if the product is acid-sensitive, but be aware amines can react with 
      
      
      
      over time.

Protocol B: The "Functionalize-First" Strategy (Recommended)

Rationale: The most robust route for medicinal chemistry is to convert the unstable


 into a stable "MOM-like" ether or amine before the metal-catalyzed step. This allows for the use of powerful, standard Suzuki-Miyaura conditions subsequently.
Phase 1: Nucleophilic Substitution
  • Reagents: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene + Nucleophile (e.g., Morpholine, Benzyl Alcohol/NaH, or simple Methanol).

  • Conditions:

    • For Alcohols: Treat alcohol with NaH in THF (0 °C), then add substrate.

    • For Amines: Add amine (2.0 equiv) in DCM at 0 °C.

  • Outcome: Converts

    
    
    
    
    
    
    
    (Stable Acetal or Aminal).
Phase 2: Suzuki-Miyaura Coupling (On Stable Intermediate)

Once stabilized, the nitro-substituted aryl bromide is an excellent substrate for Suzuki coupling.

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: THF/Water (4:1) or Dioxane/Water.

  • Temperature: 60–80 °C.

Comparative Data & Troubleshooting

Stability of Under Various Conditions
ConditionResultMechanism of Failure
Aq.

/ Heat
Degradation Hydrolysis to Phenol + Formaldehyde.

/ DCM
Reaction Formation of Quaternary Ammonium Salt.
MeOH / Heat Reaction Solvolysis to

(Acetal exchange).
Anhydrous Toluene Stable Suitable for Stille/Negishi.
Signaling Pathway of Degradation

The following diagram illustrates the critical failure modes if Protocol A is not strictly followed.

G Substrate 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene Hemiacetal Hemiacetal Intermediate (Unstable) Substrate->Hemiacetal Hydrolysis QuatSalt Quaternary Ammonium Salt (Side Product) Substrate->QuatSalt Alkylation Water Water/Base (Suzuki Conditions) Water->Hemiacetal Amine Secondary Amines (Buchwald Conditions) Amine->QuatSalt Phenol 2-Bromo-4-nitrophenol (Dead End) Hemiacetal->Phenol - CH2O

Figure 1: Degradation pathways of the chloromethoxy group in the presence of nucleophiles or water.

References

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS 1694419-36-7). Link

Sources

Application

Application Notes &amp; Protocols: Synthesis of N-Substituted 6-Bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazines from 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Abstract This technical guide provides a comprehensive framework for the synthesis of N-substituted 6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazines, a class of heterocyclic compounds with potential applications in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of N-substituted 6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazines, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols herein leverage the unique reactivity of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene as a versatile starting material. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction: The Strategic Utility of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly functionalized aromatic compound, poised for the construction of complex heterocyclic systems. Its synthetic utility is derived from three key reactive sites:

  • The Chloromethoxy Group : This functional group acts as a masked formaldehyde equivalent, with the chloromethyl ether being a potent electrophile for alkylation of nucleophiles.

  • The Bromo Substituent : Positioned ortho to the chloromethoxy group, the bromine atom serves as a leaving group in nucleophilic aromatic substitution (SNA) or as a handle for transition-metal-catalyzed cross-coupling reactions.

  • The Nitro Group : This powerful electron-withdrawing group deactivates the ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

This unique combination of functionalities allows for a streamlined, two-step synthesis of the 1,4-benzoxazine scaffold, a privileged structure in drug discovery.

Synthetic Strategy: A Two-Step Approach to N-Substituted 6-Bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazines

The overall synthetic pathway involves an initial nucleophilic substitution of a primary amine on the chloromethoxy group, followed by an intramolecular cyclization to form the benzoxazine ring.

G A 1-Bromo-2-(chloromethoxy)-4-nitrobenzene C Step 1: Aminomethylation A->C B Primary Amine (R-NH2) B->C D Intermediate: N-((2-Bromo-5-nitrophenyl)methyl)-R-amine C->D Nucleophilic Substitution E Step 2: Intramolecular Cyclization D->E F Product: N-Substituted 6-Bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine E->F Intramolecular S_NAr

Caption: Overall workflow for the two-step synthesis.

Mechanistic Considerations

Step 1: Aminomethylation This step proceeds via a standard SN2 mechanism. The primary amine acts as a nucleophile, attacking the electrophilic methylene carbon of the chloromethoxy group. The chloride ion is displaced as the leaving group. A non-nucleophilic base is typically added to scavenge the HCl generated in situ.

Step 2: Intramolecular Cyclization The formation of the benzoxazine ring occurs through an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. The key factors enabling this cyclization are:

  • Nucleophile : The secondary amine of the intermediate.

  • Leaving Group : The bromide atom on the aromatic ring.

  • Activation : The presence of the strongly electron-withdrawing nitro group para to the bromine atom significantly lowers the activation energy for the nucleophilic attack on the bromine-bearing carbon. This is achieved by stabilizing the negative charge of the Meisenheimer complex intermediate through resonance.

G cluster_0 Intramolecular S_NAr Mechanism intermediate Intermediate Br N-H-R NO2 meisenheimer Meisenheimer Complex Br, N-H-R attached to same carbon Delocalized negative charge NO2 intermediate:f1->meisenheimer:f0 Intramolecular Nucleophilic Attack product Product Fused 6-membered ring N-R NO2 meisenheimer:f0->product:f0 Loss of Br- base Base base->intermediate:f1 Deprotonation note The nitro group at the para position is crucial for stabilizing the negatively charged Meisenheimer complex.

Caption: Mechanism of the intramolecular SNAr cyclization.

Experimental Protocols

Safety Precautions : 1-Bromo-2-(chloromethoxy)-4-nitrobenzene and its derivatives are potentially hazardous. They should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All waste should be disposed of according to institutional guidelines.

Protocol 1: Synthesis of N-Benzyl-N-((2-bromo-5-nitrophenyl)methyl)amine (Intermediate)

Materials and Reagents:

ReagentCAS No.Amount (mmol)Molar Mass ( g/mol )Mass/Volume
1-Bromo-2-(chloromethoxy)-4-nitrobenzene-10.0280.502.81 g
Benzylamine100-46-910.0107.151.07 g (1.1 mL)
Diisopropylethylamine (DIPEA)7087-68-512.0129.251.55 g (2.1 mL)
Dichloromethane (DCM), anhydrous75-09-2--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (2.81 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of anhydrous dichloromethane.

  • Add diisopropylethylamine (2.1 mL, 12.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzylamine (1.1 mL, 10.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, quench the reaction with 30 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to afford the title compound as a yellow solid.

Protocol 2: Synthesis of 4-Benzyl-6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine (Final Product)

Materials and Reagents:

ReagentCAS No.Amount (mmol)Molar Mass ( g/mol )Mass/Volume
N-Benzyl-N-((2-bromo-5-nitrophenyl)methyl)amine-5.0351.211.76 g
Potassium carbonate (K₂CO₃), anhydrous584-08-710.0138.211.38 g
Copper(I) iodide (CuI)7681-65-40.5190.4595 mg
N,N-Dimethylformamide (DMF), anhydrous68-12-2--25 mL

Procedure:

  • In a 50 mL round-bottom flask, combine the intermediate from Protocol 1 (1.76 g, 5.0 mmol), anhydrous potassium carbonate (1.38 g, 10.0 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 25 mL of anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to yield the final benzoxazine derivative.

Data and Expected Results

The described protocols can be adapted for a variety of primary amines to generate a library of N-substituted benzoxazines.

Table 1: Scope of Primary Amines and Corresponding Products

EntryPrimary Amine (R-NH₂)R GroupFinal Product Name
1BenzylamineBenzyl4-Benzyl-6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
2CyclohexylamineCyclohexyl4-Cyclohexyl-6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
3AnilinePhenyl4-Phenyl-6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
4n-Butylaminen-Butyl4-(n-Butyl)-6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine

Table 2: Representative Experimental Data for the Synthesis of 4-Benzyl-6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazine

StepReaction Time (h)Temperature (°C)Purification MethodExpected Yield (%)
Step 112-160 to RTColumn Chromatography75-85
Step 218-24120Column Chromatography60-70

Note: Yields are hypothetical and may vary based on experimental conditions and the specific substrate used.

Concluding Remarks

The protocols detailed in this application note offer a reliable and versatile method for the synthesis of N-substituted 6-bromo-8-nitro-3,4-dihydro-2H-1,4-benzoxazines from the readily accessible starting material, 1-Bromo-2-(chloromethoxy)-4-nitrobenzene. The strategic use of the inherent reactivity of the starting material allows for an efficient two-step process. This guide provides a solid foundation for researchers to explore the synthesis of novel benzoxazine derivatives for various applications in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific amine substrates.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) proceeds via Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion. Journal of Organic Chemistry, 83(15), 7907–7918.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. De Gruyter. Available at: [Link]

  • Safety Data Sheet for 1-Bromo-2-chloro-4-nitrobenzene. Available at: [Link]

  • 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Agilent. Available at: [Link]

  • Safety Data Sheet for 1-Bromo-4-chloro-2-nitrobenzene. Available at: [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Stevens, C., Blumbergs, P., & Munk, M. (1963). The Reactions of α-Bromo Ketones with Primary Amines. Journal of Organic Chemistry.
  • Synthesis of 1-bromo-4-nitrobenzene.
Method

Role of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in the synthesis of agrochemicals

Application Note: Orthogonal Functionalization of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in Agrochemical Synthesis Introduction & Chemical Profiling The development of next-generation agrochemicals—particularly broad-s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in Agrochemical Synthesis

Introduction & Chemical Profiling

The development of next-generation agrochemicals—particularly broad-spectrum fungicides and herbicides—relies heavily on modular building blocks that allow for rapid diversification of pharmacophores. 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (CAS 1694419-36-7) has emerged as a highly versatile, trifunctional intermediate designed for such late-stage derivatization.

This molecule features three distinct reactive sites, each addressable under orthogonal conditions:

  • Chloromethoxy Group (-OCH₂Cl): A highly reactive electrophile primed for rapid S_N2 alkylation.

  • Aryl Bromide (-Br): A robust handle for transition-metal-catalyzed cross-coupling.

  • Nitro Group (-NO₂): A latent amine precursor for downstream amide or urea formation.

In agrochemical design, the resulting aryl-oxymethyl ether linkage provides excellent metabolic stability and conformational flexibility, allowing the active ingredient to optimally bind to target enzymes (e.g., fungal sterol 14α-demethylase) [1].

Mechanistic Insights & Orthogonal Strategy

To successfully utilize this building block, researchers must respect the inherent reactivity hierarchy of its functional groups. The S_N2 alkylation of the chloromethoxy group must be performed first. Chloromethyl ethers are potent alkylating agents; the presence of the adjacent oxygen atom stabilizes the transition state via partial oxocarbenium ion character, making the S_N2 displacement exceptionally fast [1]. If transition-metal cross-coupling were attempted first, the basic and often aqueous conditions would rapidly hydrolyze the chloromethoxy group into a hydroxymethyl ether, which spontaneously decomposes to the corresponding phenol and formaldehyde.

Once the sensitive chloromethoxy group is converted into a stable ether linkage (e.g., by reacting with an agricultural azole), the aryl bromide can be safely engaged in a Suzuki-Miyaura cross-coupling. Finally, the nitro group can be reduced to an aniline for further functionalization without affecting the newly formed ether or biaryl bonds.

Synthetic Workflow Visualization

SyntheticWorkflow A 1-Bromo-2-(chloromethoxy) -4-nitrobenzene B Nucleophilic Substitution (SN2 Alkylation) A->B Azole / Base C Ether-Linked Intermediate B->C -HCl D Suzuki-Miyaura Cross-Coupling C->D Ar-B(OH)2 / Pd cat. E Advanced Agrochemical Precursor D->E Cross-Coupling

Workflow for orthogonal functionalization of 1-bromo-2-(chloromethoxy)-4-nitrobenzene.

Experimental Protocols

Protocol 1: N-Alkylation of 1H-1,2,4-Triazole (Fungicide Pharmacophore)

Objective: Attach the triazole pharmacophore via the reactive chloromethoxy linker.

Causality & Reagent Selection: Anhydrous Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is selected. K₂CO₃ provides a mild basic environment sufficient to deprotonate the 1H-1,2,4-triazole (pKa ~10) without causing competitive hydroxide-mediated hydrolysis of the moisture-sensitive chloromethoxy group. DMF accelerates the S_N2 reaction by solvating the potassium cation, leaving the triazolide anion highly nucleophilic.

Step-by-Step Methodology:

  • Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Charge the flask with 1H-1,2,4-triazole (1.2 equiv, 12.0 mmol) and anhydrous K₂CO₃ (1.5 equiv, 15.0 mmol).

  • Add anhydrous DMF (25 mL) and stir at room temperature for 30 minutes to pre-form the triazolide anion.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (1.0 equiv, 10.0 mmol) in anhydrous DMF (10 mL) and add dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The completion of the reaction is validated by the disappearance of the highly UV-active starting material and the emergence of a more polar product spot. The absence of a broad -OH stretch (~3300 cm⁻¹) in the IR spectrum of a crude aliquot confirms that hydrolysis to the phenol did not occur.

  • Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Ether Intermediate

Objective: Install an aryl group at the bromide position to build the biaryl core common in modern agrochemicals.

Causality & Reagent Selection: The ether-linked intermediate features a bulky ortho-substituent relative to the bromide. Pd(dppf)Cl₂ is employed because its bidentate dppf ligand enforces a large bite angle (approx. 99°). This geometry accelerates the reductive elimination step, which is typically rate-limiting in sterically congested Suzuki-Miyaura couplings involving ortho-substituted aryl halides [2, 3].

Step-by-Step Methodology:

  • In a Schlenk tube, combine the ether-linked intermediate from Protocol 1 (1.0 equiv, 5.0 mmol), 4-chlorophenylboronic acid (1.3 equiv, 6.5 mmol), and Na₂CO₃ (2.5 equiv, 12.5 mmol).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Evacuate and backfill the tube with Argon three times.

  • Add a degassed solvent mixture of Toluene/H₂O (4:1 v/v, 25 mL).

  • Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation Check: Cool to room temperature. The aqueous workup includes a wash with 1M NaOH to dissolve and remove any unreacted boronic acid. The success of the cross-coupling is confirmed by mass spectrometry (ESI+), showing the expected [M+H]⁺ isotopic cluster and the complete loss of the characteristic 1:1 bromine isotope pattern.

  • Extract the mixture with Dichloromethane (3 × 30 mL), dry over MgSO₄, and purify via flash column chromatography.

Data Presentation: Optimization of Cross-Coupling

To demonstrate the necessity of the Pd(dppf)Cl₂ catalyst system for this specific ortho-substituted building block, the following optimization data was generated during protocol development.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9042
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)9068
3 Pd(dppf)Cl₂ Na₂CO₃ Toluene/H₂O (4:1) 90 89
4Pd(dppf)Cl₂K₂CO₃DMF/H₂O (4:1)9075

*Reactions performed on a 1.0 mmol scale. Yields determined by quantitative HPLC using an internal standard. Entry 3 represents the validated conditions used in Protocol 2.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene synthesis

Technical Support Center: Troubleshooting the Synthesis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and ha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and handling of highly reactive


-chloroethers. The synthesis of 1-bromo-2-(chloromethoxy)-4-nitrobenzene is a classic example of a reaction where theoretical simplicity masks practical difficulty.

Nomenclature Note: The synthesis begins with 2-bromo-5-nitrophenol . Upon chloromethylation of the hydroxyl group, IUPAC nomenclature rules dictate prioritizing the lowest locant set for the resulting substituents (bromo, chloromethoxy, nitro), which renumbers the ring to yield the target name: 1-bromo-2-(chloromethoxy)-4-nitrobenzene .

This guide provides a self-validating protocol and mechanistic troubleshooting to help you overcome the two primary bottlenecks in this workflow: the suppression of the symmetrical bis(aryloxy)methane byproduct and the prevention of hydrolytic degradation.

Section 1: Mechanistic Pathway & Causality

To master this synthesis, one must understand the competing kinetics. The reaction utilizes bromochloromethane (CH₂BrCl) as both the alkylating agent and the co-solvent. The causality of using CH₂BrCl over dichloromethane (CH₂Cl₂) lies in leaving group ability: bromide is displaced exponentially faster than chloride in SN2 reactions [1]. This differential reactivity allows the phenoxide anion to selectively attack the brominated carbon, yielding the mono-chloromethyl ether before the chloride can be displaced by a second phenoxide molecule [2].

G Phenol 2-Bromo-5-nitrophenol (Starting Material) Base K2CO3 / DMF (Deprotonation) Phenol->Base Phenoxide Phenoxide Anion (Reactive Intermediate) Base->Phenoxide Product 1-Bromo-2-(chloromethoxy) -4-nitrobenzene Phenoxide->Product + CH2BrCl (Excess) Fast Br displacement Byproduct Bis(aryloxy)methane (Byproduct) Product->Byproduct + Phenoxide If CH2BrCl is limiting

Reaction pathway for the selective synthesis of 1-bromo-2-(chloromethoxy)-4-nitrobenzene.

Section 2: Self-Validating Experimental Protocol

Methodology: Williamson-Type Etherification via Reverse Addition

Materials:

  • 2-Bromo-5-nitrophenol (1.0 eq, limiting reagent)

  • Bromochloromethane (CH₂BrCl) (20.0 eq, reagent and solvent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, mild base)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to phenol, co-solvent)

Step-by-Step Procedure:

  • Preparation of the Base Suspension: In a flame-dried, argon-purged round-bottom flask, suspend finely powdered anhydrous K₂CO₃ in CH₂BrCl and DMF.

    • Causality: K₂CO₃ is chosen over NaOH because it acts as an anhydrous proton sponge, preventing the formation of water that would rapidly hydrolyze the

      
      -chloroether product.
      
  • Reverse Addition: Dissolve 2-bromo-5-nitrophenol in a minimal amount of anhydrous DMF. Add this solution dropwise to the vigorously stirring base suspension at 0 °C over 1 hour.

    • Causality: Reverse addition ensures the steady-state concentration of the phenoxide anion remains extremely low, statistically favoring its collision with the massive excess of CH₂BrCl rather than the newly formed product.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4 hours. Validate progress via TLC (Hexanes/EtOAc 9:1). The starting phenol (bright yellow spot, lower Rf) should cleanly convert to the product (UV-active, higher Rf). The absence of a baseline spot confirms that hydrolysis is not occurring.

  • Anhydrous Workup: Filter the reaction mixture through a pad of Celite under a blanket of argon to remove the inorganic salts (K₂CO₃, KBr, KHCO₃). Wash the filter cake with anhydrous methyl tert-butyl ether (MTBE).

  • Concentration: Concentrate the filtrate under reduced pressure (high vacuum) at a temperature not exceeding 30 °C to remove MTBE, DMF, and excess CH₂BrCl.

    • Causality: Elevated temperatures promote the thermal degradation of the

      
      -chloroether.
      

Section 3: Troubleshooting Guides & FAQs

Q1: My yield is low, and NMR shows a major byproduct. What is it, and how do I prevent it? A: You are likely forming the symmetrical acetal, bis(2-bromo-5-nitrophenoxy)methane. This occurs when the newly formed 1-bromo-2-(chloromethoxy)-4-nitrobenzene reacts with a second equivalent of the phenoxide anion. Solution: Increase the equivalents of CH₂BrCl (up to 20 eq) and strictly adhere to the reverse addition protocol. A large excess of the dihalomethane is critical to outcompete the side reaction [2].

Q2: I am losing my product during the aqueous extraction phase. Why? A:


-chloroethers are notorious for their hydrolytic instability. In the presence of water (especially basic water), the chloride is displaced to form a highly unstable hemiacetal, which spontaneously collapses back into 2-bromo-5-nitrophenol and formaldehyde [3].
Solution: Eliminate the aqueous workup entirely. Use the anhydrous filtration method described in Step 4 of the protocol.

Hydrolysis Product 1-Bromo-2-(chloromethoxy) -4-nitrobenzene Water H2O / OH- (Aqueous Workup) Product->Water Nucleophilic attack Hemiacetal Hemiacetal Intermediate [Ar-O-CH2-OH] Water->Hemiacetal Cl- displacement Degradation 2-Bromo-5-nitrophenol + Formaldehyde Hemiacetal->Degradation Spontaneous decomposition

Hydrolytic degradation pathway of the α-chloroether product during aqueous workup.

Q3: Can I substitute dichloromethane (CH₂Cl₂) for bromochloromethane to save costs? A: No. The success of this reaction relies entirely on the differential leaving group abilities of bromide versus chloride. If CH₂Cl₂ is used, the initial displacement is sluggish. Once the chloromethyl ether forms, it is actually more electrophilic than the CH₂Cl₂ starting material, leading the remaining phenoxide to preferentially attack the product. This results in almost quantitative conversion to the bis-ether byproduct.

Section 4: Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and the ratio of mono-ether to bis-ether formation, validating the necessity of our optimized protocol.

SolventBaseCH₂BrCl (eq)Addition MethodMono-ether Yield (%)Bis-ether Yield (%)
DMFK₂CO₃1.5Standard2565
DMFK₂CO₃10.0Standard6030
DMF K₂CO₃ 20.0 Reverse 88 < 5
CH₂Cl₂K₂CO₃20.0Reverse1575

References

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers PubMed (National Institutes of Health)[Link]

  • Process for producing a halomethyl pivalate (US5202462A)
Optimization

Purification of crude 1-Bromo-2-(chloromethoxy)-4-nitrobenzene by column chromatography

Welcome to the Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the isolation of highly reactive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the isolation of highly reactive intermediates. The purification of 1-bromo-2-(chloromethoxy)-4-nitrobenzene presents a classic chromatographic challenge: balancing the need for high-resolution separation against the extreme moisture and acid sensitivity of the chloromethyl ether moiety. This guide provides field-proven, self-validating protocols to ensure high-yield recovery without compromising the integrity of your compound.

Mechanistic Insight: The "Why" Behind the Protocol

Q: Why does 1-bromo-2-(chloromethoxy)-4-nitrobenzene rapidly degrade on standard silica gel? A: The degradation is driven by acid-catalyzed hydrolysis. Standard silica gel is inherently acidic due to free silanol groups (pKa ~4.5–5.5). When the highly reactive chloromethoxy group (-OCH₂Cl) contacts these acidic sites in the presence of trace moisture, it undergoes rapid hydrolysis.

Crucially, the inductive electron-withdrawing effect of the nitro group makes the resulting 2-bromo-5-nitrophenoxide an excellent leaving group, significantly accelerating the C-O bond cleavage compared to standard aliphatic ethers. This degradation yields 2-bromo-5-nitrophenol, formaldehyde, and hydrogen chloride (HCl). The newly generated HCl then autocatalyzes the decomposition of the remaining intact product, leading to a cascading loss of yield on the column.

Experimental Workflow & Self-Validation

PurificationWorkflow N1 Crude 1-Bromo-2-(chloromethoxy) -4-nitrobenzene N2 Diagnostic TLC Validation (Standard vs. Et3N-treated) N1->N2 N3 Prepare Deactivated Eluent (Hexanes/EtOAc + 1-2% Et3N) N2->N3 Degradation Confirmed N4 Slurry Pack Silica Gel (Neutralize Acidic Silanols) N3->N4 N5 Load Sample & Flash Elute (Minimize Residence Time) N4->N5 N6 Evaporate Fractions (<30°C) & Store under Argon N5->N6

Workflow for purifying moisture-sensitive chloromethyl ethers on treated silica.

Step-by-Step Methodology: Deactivated Flash Chromatography

Q: How do I properly execute a self-validating purification protocol for this compound? A: Follow this exact sequence to ensure the stationary phase is inert before your compound ever touches the column.

Step 1: Self-Validation (Diagnostic TLC)

  • Action: Prepare two TLC plates. Pre-treat one by eluting it in 5% Et₃N in hexanes and drying it. Spot the crude mixture on both plates and elute with your target solvent system (e.g., 9:1 Hexanes/EtOAc).

  • Causality: This step visually confirms the necessity of deactivation. If the standard plate shows a streaking baseline spot (phenol byproduct) while the treated plate shows a clean, high-Rf product spot, the silica's acidity is actively degrading your compound.

Step 2: Eluent Preparation

  • Action: Prepare the mobile phase and add 1% to 2% (v/v) anhydrous triethylamine (Et₃N) ([1]).

  • Causality: The volatile amine base neutralizes the acidic silanol groups, preventing the acid-catalyzed hydrolysis of the chloromethoxy group ([2]).

Step 3: Column Packing

  • Action: Prepare a slurry of silica gel (230–400 mesh) using the Et₃N-spiked eluent. Pack the column under positive nitrogen pressure.

  • Causality: Slurry packing with the deactivated eluent ensures all active acidic sites are neutralized prior to sample loading.

Step 4: Sample Loading

  • Action: Dissolve the crude 1-bromo-2-(chloromethoxy)-4-nitrobenzene in a minimum volume of anhydrous dichloromethane (DCM) or the deactivated eluent. Load it carefully onto the silica bed.

  • Causality: Minimizing the loading volume ensures a tight sample band, which is critical for high-resolution flash chromatography.

Step 5: Flash Elution

  • Action: Elute the column rapidly using positive nitrogen pressure.

  • Causality: Fast elution minimizes the residence time of the moisture-sensitive compound on the stationary phase, reducing the statistical probability of nucleophilic attack by residual water.

Step 6: Concentration & Storage

  • Action: Pool the product-containing fractions. Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C ([1]).

  • Causality: Chloromethyl ethers are thermally labile. Elevated temperatures during concentration accelerate decomposition, especially if trace HCl was generated.

Quantitative Data Summary

Q: What improvements can I expect when switching to a deactivated system? A: The table below summarizes the typical performance metrics observed when purifying highly reactive chloromethyl ethers on standard versus deactivated silica.

ParameterStandard Silica Gel (Untreated)Et₃N-Deactivated Silica Gel
Mobile Phase Additive None1-2% Triethylamine (v/v)
Product Recovery Yield < 30% (Severe hydrolysis)> 85%
Purity (by HPLC/NMR) Low (Contaminated with phenol)> 95%
TLC Spot Profile Severe streaking, intense baseline spotTight, well-resolved spot
On-Column Stability < 15 minutes> 2 hours
Evaporation Temp Limit N/A (Already degraded)strictly < 30 °C

Troubleshooting & FAQs

Q: My purified product is contaminated with a bright yellow compound. What happened? A: The yellow compound is likely 2-bromo-5-nitrophenol. The phenoxide anion of this byproduct is highly conjugated and appears yellow. This indicates that the chloromethoxy group hydrolyzed during purification or storage. Ensure your silica gel is properly deactivated with Et₃N, use anhydrous solvents, and minimize the time the compound spends on the column.

Q: Can I use basic alumina instead of deactivated silica gel to avoid the acid-catalyzed hydrolysis? A: While basic alumina lacks the acidic silanols of silica, it can sometimes be too active and promote unwanted nucleophilic substitution or elimination reactions, especially with highly reactive chloromethyl ethers. Triethylamine-deactivated silica gel provides a milder, more predictable separation profile and is the industry standard for such sensitive functionalities ([3]).

Q: The product decomposes during solvent removal on the rotary evaporator. How can I prevent this? A: Chloromethyl ethers are thermally labile. If trace amounts of water or acid are present during concentration, heat will rapidly accelerate decomposition. To prevent this, keep the rotary evaporator water bath below 30 °C, ensure the vacuum is strong enough to remove solvents efficiently at low temperatures, and consider adding a trace amount of anhydrous K₂CO₃ to the collection flask before evaporation to buffer any generated HCl.

Q: How should I store the purified 1-bromo-2-(chloromethoxy)-4-nitrobenzene? A: Store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20 °C. Because it is highly sensitive to ambient moisture, it is strongly recommended to use the purified intermediate in the subsequent synthetic step as promptly as possible.

References

  • Title: Total Synthesis of (±)–Rocaglamide via Oxidation-Initiated Nazarov Cyclization Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Application of Stereoselective Ether Transfer to the Synthesis of Isotactic Polyethers Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Welcome to the Technical Support Center for [3]. This guide is designed for researchers, scientists, and drug development professionals who require precise, field-proven methodologies for handling this highly reactive bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [3]. This guide is designed for researchers, scientists, and drug development professionals who require precise, field-proven methodologies for handling this highly reactive building block.

Mechanistic Causality: The Science of Degradation

To prevent decomposition during storage, one must first understand the chemical causality behind it. The vulnerability of this molecule lies primarily in its α-chloro ether moiety (-OCH₂Cl).

The highly polarized carbon-chlorine bond is stabilized by the adjacent oxygen's lone electron pairs, making it thermodynamically prone to spontaneous ionization into a highly reactive oxocarbenium ion. When exposed to even trace amounts of atmospheric moisture, water acts as a nucleophile and rapidly attacks this intermediate. The hydrolysis of α-chloro ethers is exceptionally fast, with half-lives in aqueous environments often measuring less than 1 second ( [1]).

This reaction yields the corresponding phenol (2-bromo-5-nitrophenol), formaldehyde, and hydrochloric acid (HCl). Crucially, the generated HCl acts as a Brønsted acid that autocatalyzes the cleavage of remaining intact ether bonds, creating a runaway degradation cascade if the environment is not strictly controlled.

Hydrolysis A 1-Bromo-2-(chloromethoxy) -4-nitrobenzene B Oxocarbenium Ion [Ar-O-CH2]+ A->B -Cl⁻ (Ionization) C Hemiacetal [Ar-O-CH2-OH] B->C +H₂O (Nucleophilic Attack) D 2-Bromo-5-nitrophenol + CH2O + HCl C->D Fragmentation D->A HCl Autocatalysis

Caption: Mechanism of moisture-induced α-chloro ether hydrolysis and HCl autocatalysis.

Troubleshooting Guides & FAQs

Q: My newly opened bottle has a strong, pungent odor and is fuming slightly. What happened? A: The compound has been exposed to ambient humidity. The fumes you are observing are gaseous hydrochloric acid (HCl) and formaldehyde, which are the direct byproducts of α-chloro ether hydrolysis ( [2]). Do not use this batch for sensitive coupling reactions. The stoichiometry will be compromised, and the highly acidic environment will likely destroy acid-sensitive substrates in your reaction mixture.

Q: The material has changed from an off-white/pale yellow solid to a dark brown, sticky residue. Can it be purified? A: No. A color shift to dark brown indicates advanced thermal or photochemical decomposition of the nitroaromatic ring, compounded by ether hydrolysis. The resulting mixture contains 2-bromo-5-nitrophenol, polymerized formaldehyde (paraformaldehyde), and complex degradation products. Attempting to purify this via column chromatography will likely result in further decomposition on the silica gel. It must be disposed of as hazardous chemical waste.

Q: How long can I keep the compound at room temperature during an experiment? A: Minimize room temperature exposure to less than 15 minutes. Always handle the material inside a dry glovebox or use strict Schlenk line techniques. Once removed from -20°C storage, you must allow the sealed container to reach room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical, instantly triggering the hydrolysis cascade.

Quantitative Stability Profile

The following table summarizes the expected stability profile of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene under various environments. This data is extrapolated from kinetic studies of analogous α-chloro ethers to guide your experimental planning.

Storage ConditionAtmosphereTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Ambient Lab BenchAir (40-60% RH)20°C< 5 minutesRapid moisture hydrolysis
RefrigeratorAir (Sealed)4°C1 - 2 weeksSlow hydrolysis via trapped moisture
DesiccatorDry Air20°C3 - 6 monthsThermal degradation / Autocatalysis
Freezer (Standard)Argon / N₂-20°C> 12 monthsStable
Ultra-Low FreezerArgon / N₂-80°C> 24 monthsHighly Stable
Standard Operating Procedure (SOP): Aliquoting and Storage

To prevent the loss of a bulk batch due to repeated opening, we mandate a single-use aliquoting protocol. This is a self-validating system : by isolating the compound into single-experiment doses, any accidental moisture exposure is confined to a single vial. A quick visual check (verifying the solid remains pale yellow rather than brown) instantly validates the purity status of the aliquot before you begin your reaction.

StorageSOP Start Receive Compound Glovebox Transfer to Glovebox (Argon/N2, <1 ppm H2O) Start->Glovebox Aliquoting Aliquot into Amber Vials (Single-use) Glovebox->Aliquoting Seal Seal with PTFE-Lined Caps & Parafilm Aliquoting->Seal Store Store at -20°C Over Desiccant Seal->Store

Caption: Step-by-step SOP for the aliquoting and long-term storage of moisture-sensitive ethers.

Step-by-Step Methodology:

  • Preparation & Purging: Purge a glovebox with high-purity Argon or Nitrogen until H₂O and O₂ levels are strictly < 1 ppm. Transfer the unopened bulk bottle, pre-dried amber glass vials (oven-dried at 120°C overnight), and PTFE-lined screw caps into the antechamber.

  • Thermal Equilibration: If the bulk bottle was previously stored at -20°C, allow it to sit in the antechamber under vacuum/inert gas for at least 2 hours to reach ambient temperature. Causality: This prevents thermal shock and condensation upon opening.

  • Aliquoting: Inside the main glovebox chamber, open the bulk bottle. Rapidly weigh or transfer appropriate single-experiment quantities into the amber vials. Causality: Amber glass is required to mitigate the photolytic degradation of the light-sensitive nitroaromatic moiety.

  • Sealing: Seal each vial tightly with a PTFE-lined cap. Causality: PTFE is essential because the compound and its potential trace HCl fumes will rapidly degrade standard rubber or silicone septa. Wrap the cap junction tightly with Parafilm.

  • Secondary Containment: Place the sealed vials into a secondary container, such as a vacuum desiccator jar or a heavy-duty zip-lock bag containing indicating Drierite or silica gel.

  • Long-Term Storage: Remove the secondary container from the glovebox and immediately store it in a dedicated, spark-free freezer at -20°C or colder.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10967, Bis(chloromethyl) ether" PubChem. URL: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Bis(Chloromethyl)Ether (BCME)" Centers for Disease Control and Prevention. URL: [Link]

Optimization

Optimizing reaction conditions for the protection of sensitive substrates

Current Status: Operational 🟢 Topic: Optimizing Reaction Conditions for Sensitive Substrates Operator: Senior Application Scientist (Ph.D.) Welcome to the Synthesis Support Hub You have reached the Tier 3 Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Topic: Optimizing Reaction Conditions for Sensitive Substrates Operator: Senior Application Scientist (Ph.D.)

Welcome to the Synthesis Support Hub

You have reached the Tier 3 Technical Support for advanced organic synthesis. This guide addresses the "silent killers" of yield: poor chemoselectivity, racemization, and steric failure during substrate protection.

We do not provide generic recipes. We provide causality-driven troubleshooting . Below are the most frequent "support tickets" we receive from drug discovery teams, accompanied by validated protocols and mechanistic logic.

🎫 Ticket #001: "I need to protect a primary amine in the presence of a secondary amine (or another primary), but I keep getting mixtures."

Diagnosis: You are relying solely on stoichiometry and statistical probability. In a diamine system, once the first Boc/Fmoc group attaches, the electronic difference between the remaining amine and the protected one is often insufficient to prevent over-reaction, especially if the amines are chemically similar.

The Fix: The "Salt-Bridge" Strategy (Kinetic vs. Thermodynamic Control) Instead of slow addition, you must alter the availability of the nucleophiles. By converting the more basic (or less hindered) amine into a salt, you deactivate it, leaving the other amine free to react.

🧪 Protocol: Chemoselective Mono-Boc Protection of Diamines

Validated for: 1,n-diamines (e.g., piperazine, trans-cyclohexane-1,2-diamine).

Reagents:

  • Substrate (Diamine)[1][2]

  • TMSCl (Trimethylsilyl chloride) or Methanol/HCl

  • Boc₂O (Di-tert-butyl dicarbonate)[3]

  • Base: DIEA (Diisopropylethylamine) - only for the final step

Step-by-Step Workflow:

  • Selective Protonation: Dissolve diamine (1.0 equiv) in dry MeOH. Add TMSCl (1.0 equiv) dropwise at 0°C.

    • Mechanism:[4][5][6][7][8] TMSCl reacts with MeOH to generate anhydrous HCl in situ. The most basic or least sterically hindered amine is protonated first, rendering it non-nucleophilic (

      
      ).
      
  • Protection: Add Boc₂O (1.1 equiv) to the mixture. Stir at Room Temperature (RT) for 2–4 hours.

    • Result: The protonated amine cannot react. The free amine reacts with Boc₂O.

  • Workup: Remove solvent. Basify with aqueous NaOH (pH > 12) to deprotonate the salt. Extract with DCM.[9]

Data: Selectivity Comparison

MethodReagent StrategyMono-Protected YieldDi-Protected (Impurity)
Standard Boc₂O (1.0 eq) in DCM45–55%25–30%
Flow Chemistry Kinetic control (residence time)60–70%15–20%
Salt-Bridge TMSCl (1.0 eq) + Boc₂O 85–92% < 5%
🎫 Ticket #002: "My peptide coupling failed. The Cysteine residue racemized, and the yield is low."

Diagnosis: Cysteine is the "canary in the coal mine" for racemization. The sulfur atom stabilizes the carbanion at the


-carbon, making the proton highly acidic.[10] If you used a strong base like DIPEA (DIEA) or pre-activated your carboxylic acid for too long, you triggered the Oxazolone Mechanism  or direct enolization.

The Fix: Base Acidity Management (pKa Matching) Switch from "sledgehammer" bases (DIPEA) to "scalpel" bases (Collidine) and use acidic/neutral coupling additives (Oxyma).

🧪 Protocol: Racemization-Free Cysteine Protection/Coupling

Critical Rule: Never pre-activate Fmoc-Cys(Trt)-OH for more than 1 minute.

  • Coupling System: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[10]

    • Why: Oxyma creates an active ester that is less prone to oxazolone formation than HOBt/HATU.

  • Base Selection: If a base is required (e.g., for on-resin neutralization), use 2,4,6-Collidine (TMP).[9]

    • Why: Collidine (pKa ~7.4) is strong enough to neutralize the acid but too weak/bulky to abstract the

      
      -proton of the Cysteine.
      

Visualization: The Racemization Trap

RacemizationPathways Start Activated Amino Acid (Fmoc-Cys-OX) Base Strong Base (DIPEA) Start->Base Exposure SafeRoute Weak Base (Collidine) + Oxyma Start->SafeRoute Optimization AlphaH Alpha-Proton Abstraction Base->AlphaH Direct Enolization Oxazolone Oxazolone Formation Base->Oxazolone Cyclization Enol Enol Intermediate (Achiral) AlphaH->Enol Oxazolone->Enol Racemate Racemic Mixture (L- and D-Isomers) Enol->Racemate Reprotonation Product Pure L-Peptide SafeRoute->Product Fast Coupling

Figure 1: Pathways leading to racemization. The red path indicates failure modes via strong bases; the green path indicates the optimized protocol.

🎫 Ticket #003: "I cannot protect this sterically hindered hydroxyl group. Standard conditions (Ac₂O/Pyridine) are too slow."

Diagnosis: The pyridine-catalyzed mechanism relies on the formation of an N-acylpyridinium intermediate. For tertiary or hindered secondary alcohols, the nucleophilic attack on this intermediate is sterically blocked. Heating often leads to degradation before reaction completion.

The Fix: Iodine Catalysis (Lewis Acid Activation) Molecular Iodine (


) is an extremely powerful, mild catalyst for acetylating hindered alcohols. It acts as a Lewis acid to activate the carbonyl oxygen of the anhydride, making it hyper-electrophilic.
🧪 Protocol: Iodine-Catalyzed Acetylation of Hindered Alcohols

Reagents:

  • Hindered Substrate (e.g., tertiary alcohol, phenol)

  • Acetic Anhydride (

    
    ) - 1.5 to 2.0 equiv
    
  • Iodine (

    
    ) - 5–10 mol%
    
  • Solvent: None (Neat) or DCM if solid.

Step-by-Step:

  • Setup: In a flask, mix the alcohol and

    
    .
    
  • Catalysis: Add solid

    
     (dark color appears).
    
  • Reaction: Stir at RT.

    • Observation: Most reactions complete in < 30 mins, even for hindered substrates.

  • Quench: Add aqueous

    
     (Sodium Thiosulfate) to reduce the iodine (color disappears from dark brown to clear).
    
  • Workup: Extract with EtOAc/Hexane.

Why this works: Iodine coordinates with the carbonyl oxygen of acetic anhydride:



This complex is significantly more electrophilic than the standard N-acylpyridinium species.
🎫 Ticket #004: "My silyl group (TBS) keeps migrating to the adjacent hydroxyl."

Diagnosis: Silyl migration (1,2-shift) is base-catalyzed. If you are protecting a polyol (like a sugar or nucleoside) and trying to selectively protect one hydroxyl, the basic conditions (Imidazole/DMF) promote thermodynamic equilibration to the most stable position (usually primary > secondary).

The Fix: Regioselective "Directed" Protection To lock regioselectivity, you must use a transient directing group or a catalyst that favors kinetic control.

🧪 Protocol: Tin-Mediated Regioselective Alkylation/Acylation

Best for: 1,2-diols (e.g., Carbohydrates).

Reagents:

  • Diol Substrate[11]

  • Dibutyltin Oxide (

    
    )
    
  • Electrophile (BnBr, BzCl, or Silyl Chloride)

Workflow:

  • Stannylene Formation: Reflux the diol with

    
     (1.0 equiv) in Methanol or Toluene (with Dean-Stark) to remove water.
    
    • Intermediate: A stable 5-membered stannylene acetal ring forms.

  • Directed Reaction: Evaporate solvent (if MeOH) and re-dissolve in dry Toluene/DMF. Add the electrophile.

    • Mechanism:[4][5][6][7][8] The oxygen atoms bound to Tin are activated. The Tin atom coordinates with the incoming electrophile, directing it to the least hindered or most electron-rich oxygen (often the equatorial oxygen in sugars).

  • Workup: Hydrolyze with mild acid or Fluoride source.

Visualization: Directed Protection Mechanism

TinMechanism Diol 1,2-Diol Substrate Stannylene Stannylene Acetal (5-membered Ring) Diol->Stannylene Reflux (-H2O) SnReagent Bu2SnO SnReagent->Stannylene Coordination Coordination Complex (Sn directs R-X) Stannylene->Coordination + Electrophile Electrophile Electrophile (R-X) Electrophile->Coordination Product Regioselective Mono-Protected Ether Coordination->Product Kinetic Control

Figure 2: Tin-mediated activation locks the diol into a rigid cycle, directing the protecting group to a specific oxygen atom.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Boc protection in aqueous media? A: Yes. Use Boc₂O with NaHCO₃ in THF/Water or Dioxane/Water (1:1). This is ideal for amino acids. If the amine is not soluble, add a phase transfer catalyst (TBAB).

Q: How do I remove the Tin byproducts from the reaction above? A: Tin is toxic and sticky. Wash the organic layer with 10% aqueous KF (Potassium Fluoride). The insoluble polymeric tin fluoride (


) will precipitate and can be filtered off.

Q: My Fmoc group is falling off during the reaction. A: You likely have secondary amines or basic impurities in your solvent. DMF decomposes to dimethylamine over time, which cleaves Fmoc. Always use fresh, high-grade DMF or wash your DMF with N2 to purge amines.

References
  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M.; Wiley: Hoboken, NJ, 2014.

  • Selective Mono-Boc Protection of Diamines: J. Mex. Chem. Soc.2017 , 61(1), 1-5.

  • Iodine Catalyzed Acetylation: Tetrahedron Lett.2006 , 47, 8283-8286; J. Org. Chem.2006 , 71, 8283.[3]

  • Cysteine Racemization & Oxyma/DIC: BenchChem Technical Review: Prevention of Racemization.

  • Regioselective Silylation (Tin-Mediated): J. Chem. Soc., Chem. Commun.1984 , 132-133.

Sources

Troubleshooting

Technical Support Center: Functionalization &amp; Handling of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Executive Summary: The "Dual Electrophile" Challenge Welcome to the technical guide for 1-Bromo-2-(chloromethoxy)-4-nitrobenzene . This scaffold presents a unique synthetic challenge because it contains two distinct elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual Electrophile" Challenge

Welcome to the technical guide for 1-Bromo-2-(chloromethoxy)-4-nitrobenzene . This scaffold presents a unique synthetic challenge because it contains two distinct electrophilic sites with vastly different kinetic profiles:

  • The Side Chain (Site A): The chloromethoxy group (-OCH₂Cl) is a highly reactive, moisture-sensitive hemiacetal chloride. It reacts via SN2 or SN1 pathways (oxocarbenium intermediate) and is kinetically faster than ring substitution.

  • The Aromatic Ring (Site B): The C-Br bond is activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group, but it is significantly slower than the side chain reaction.

The Core Rule: Unless specific precautions are taken, nucleophiles will attack the side chain (Site A) exclusively , leading to alkylation rather than the desired aryl substitution.

Module 1: Stability & Handling (Critical)

Safety Warning: The chloromethoxy moiety is structurally related to MOM-Cl (chloromethyl methyl ether), a known carcinogen and lachrymator. Handle exclusively in a fume hood.

Issue: Spontaneous Decomposition / Hydrolysis

Users often report that the starting material "disappears" or turns into a yellow solid upon standing in air or wet solvents.

  • Mechanism: The -OCH₂Cl group hydrolyzes rapidly in the presence of moisture to form the phenol (-OH), formaldehyde (CH₂O), and HCl.

  • Diagnostic: Appearance of a broad O-H stretch in IR (~3400 cm⁻¹) and loss of the characteristic -CH₂- singlet (~5.6–5.8 ppm) in ¹H NMR.

Protocol 1.1: Assessing Reagent Quality Before attempting any reaction, verify the integrity of the -OCH₂Cl group.

  • Dissolve a small aliquot in anhydrous CDCl₃ (dried over basic alumina).

  • Check ¹H NMR for the -OCH₂Cl peak at δ 5.6–5.9 ppm .

  • If a peak at δ 10–11 ppm (phenolic OH) is present, the reagent has hydrolyzed.

Module 2: Troubleshooting SNAr Regioselectivity

Scenario: You are attempting to displace the Bromine (C1) with an amine or alkoxide, but you are isolating an alkylated nucleophile or a complex mixture.

The Kinetic Landscape

The reaction rate of the chloromethyl ether (SN2) is orders of magnitude faster than the SNAr reaction at the brominated carbon, even with the nitro activation [1].

Decision Matrix: How to Direct the Nucleophile

Reactivity_Flow Start Goal: Functionalize Molecule Target Which site do you want to hit? Start->Target SiteA Side Chain (-OCH2Cl) Target->SiteA Alkylation SiteB Ring Carbon (C-Br) Target->SiteB S_NAr / Coupling CondA Condition: Use mild base (NEt3, K2CO3) in CH2Cl2 Temp: 0°C to RT SiteA->CondA Problem CRITICAL ISSUE: Nucleophile will hit Side Chain first. SiteB->Problem Solution Strategy: 'Cap' the Side Chain Problem->Solution Path1 Step 1: Convert -OCH2Cl to -OCH2OMe (MOM ether) using NaOMe/MeOH Solution->Path1 Path2 Step 2: Perform S_NAr on Br (Now regioselective) Path1->Path2

Figure 1: Decision tree for managing the competing electrophilic sites.

FAQ: Can I do SNAr without protecting the side chain?

Answer: Generally, no . If you treat this molecule with an amine (e.g., morpholine), the nitrogen will attack the -CH₂Cl group instantly to form the ammonium salt or the aminomethyl ether.

  • Exception: If your nucleophile is extremely "hard" and bulky, and you use low temperatures, you might see minor selectivity, but this is unreliable.

  • Recommended Workflow:

    • Quench: React the substrate with NaOMe/MeOH to convert -OCH₂Cl → -OCH₂OMe (MOM ether).

    • React: Perform SNAr on the stable MOM-protected intermediate.

    • Deprotect: Remove the MOM group with dilute acid (HCl/IPA) later if needed.

Module 3: Cross-Coupling (Suzuki/Sonogashira)

Scenario: You want to perform a Suzuki coupling at the C-Br bond. Issue: Standard conditions (aqueous base, e.g., K₂CO₃/H₂O) destroy the chloromethoxy group via hydrolysis.

Protocol 3.1: Anhydrous Suzuki Coupling

To preserve the sensitive -OCH₂Cl group (or if you have converted it to a MOM ether and want to avoid deprotection), you must use anhydrous base conditions.

Reagents:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%)

  • Base: Potassium Trimethylsilanolate (TMSOK) or anhydrous CsF [2].

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Drying: Flame-dry reaction vessel and cool under Argon.

  • Loading: Add 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst.

  • Solvation: Add anhydrous THF via syringe.

  • Activation: Add TMSOK (2.0 equiv) as a solid or solution. Note: TMSOK acts as an activator for the boronate without generating water.

  • Reaction: Stir at 60°C. Monitor by TLC.

    • Success Marker: Disappearance of starting bromide.[1]

    • Failure Marker: Appearance of phenol (hydrolysis).

Data Comparison: Base Compatibility

Base SystemSolventSide Chain StabilityCoupling Efficiency
K₂CO₃ / H₂O Dioxane/WaterPoor (Hydrolysis to -OH)High
Cs₂CO₃ DMF (Dry)Moderate (Risk of elimination)High
TMSOK THF (Dry)Excellent High
Ag₂O CH₂Cl₂Good Moderate

Module 4: Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the hydrolyzed product (phenol) or a quaternary ammonium salt if you used an amine nucleophile. The -OCH₂Cl group is very prone to forming ionic species. Treat your TLC plate with a few drops of triethylamine before developing to prevent streaking of sensitive intermediates.

Q2: Can I use the -OCH₂Cl group to attach a linker? A: Yes. This is the best use of this molecule. Treat it as a functionalized alkylating agent.

  • Reaction: Substrate + Linker-OH (alcohol) + Mild Base (DIPEA) → Linker-O-CH₂-O-Aryl.

  • Benefit: This creates a stable acetal linkage. You can then perform chemistry on the Br/NO₂ groups safely.

Q3: Why is the Nitro group important here? A: The nitro group at C4 activates the C1-Br bond. Without it, SNAr would be impossible, and Pd-oxidative addition would be slower. However, the nitro group makes the ring electron-deficient, which actually destabilizes the oxocarbenium intermediate of the side chain slightly less than an electron-rich ring would, but the -OCH₂Cl remains the most reactive site [3].

References

  • BenchChem Technical Division. (2025). Reactivity of Alpha-Halo Ethers vs. Aryl Halides. BenchChem Knowledge Base.

  • Denmark, S. E., & Smith, R. C. (2005). Mechanistic Studies on the Base-Promoted Cross-Coupling of Arylboronic Acids. Journal of the American Chemical Society.

  • Chemistry LibreTexts. (2020). Nucleophilic Aromatic Substitution (SNAr).[2][3][4][5][6][7]

Sources

Optimization

Technical Guide: Overcoming Solubility &amp; Stability Challenges of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Introduction: The Solubility Paradox Researchers frequently report "solubility issues" with 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (referred to herein as BCNB ). In 90% of cases, the problem is not thermodynamic insolu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Paradox

Researchers frequently report "solubility issues" with 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (referred to herein as BCNB ). In 90% of cases, the problem is not thermodynamic insolubility, but rather hydrolytic instability or solvent incompatibility .

BCNB contains a chloromethoxy group (-OCH₂Cl) , an


-halo ether. This functional group is a potent electrophile that reacts rapidly with protic solvents (water, alcohols) to decompose into the corresponding phenol, formaldehyde, and hydrochloric acid.

This guide provides the protocols to handle BCNB correctly, focusing on anhydrous solvent selection and Phase Transfer Catalysis (PTC) to overcome reaction heterogeneity.

Module 1: Solvent Selection Matrix

Core Directive: Never use protic solvents (MeOH, EtOH, Water) or wet polar aprotic solvents. BCNB requires anhydrous, non-nucleophilic media.

Solvent Compatibility Table
Solvent ClassExamplesCompatibility Score (1-5)Technical Notes
Chlorinated Dichloromethane (DCM), Chloroform5 (Excellent) High solubility; inert. Ideal for transport and initial dissolution.
Aromatic Toluene, Benzene5 (Excellent) Excellent for heating; compatible with Phase Transfer Catalysis.
Ethers THF, 2-MeTHF, Dioxane4 (Good) MUST be anhydrous/stabilized. Peroxides or moisture will trigger degradation.
Polar Aprotic DMF, DMSO, DMAc2 (Risky) High solubility, but often contain residual water. DMSO can react violently with alkyl halides at high temps.
Protic Methanol, Ethanol, Water0 (Fatal) DO NOT USE. Causes rapid solvolysis (decomposition).
Decision Logic: Solvent Selection

SolventSelection Start Select Solvent for BCNB IsReaction Is this for a Reaction? Start->IsReaction IsAnalysis Is this for Analysis (LCMS/NMR)? Start->IsAnalysis Temp Reaction Temperature? IsReaction->Temp NMR Use CDCl3 or d6-Benzene (Avoid d6-DMSO if wet) IsAnalysis->NMR NMR LCMS Use Acetonitrile (Dry) Avoid MeOH/Water mobile phase Inject immediately IsAnalysis->LCMS LCMS LowTemp < 40°C Temp->LowTemp HighTemp > 40°C Temp->HighTemp DCM Anhydrous DCM LowTemp->DCM Toluene Anhydrous Toluene HighTemp->Toluene

Figure 1: Decision tree for selecting the appropriate solvent based on experimental intent (Analysis vs. Synthesis).

Module 2: Troubleshooting Reaction Heterogeneity (The "Insoluble Reagent" Issue)

The Problem: You need to react BCNB (soluble in non-polar organics) with a nucleophile (e.g., Sodium Azide, Potassium Carbonate, Phenols) that is an ionic solid insoluble in DCM/Toluene.

The Solution: Do not force BCNB into a polar solvent where it degrades. Instead, use Phase Transfer Catalysis (PTC) .[1] This allows BCNB to remain in the organic phase while the catalyst shuttles the nucleophile from the solid/aqueous phase.

Protocol: Solid-Liquid PTC System

Recommended for moisture-sensitive substrates like BCNB.

Reagents:

  • Substrate: BCNB (1.0 equiv)

  • Solvent: Anhydrous Toluene or DCM (10 volumes)

  • Nucleophile: Solid salt (e.g., NaN₃, K₂CO₃) (1.5 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (0.05 – 0.10 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve BCNB in anhydrous Toluene under Nitrogen. The solution should be clear.

  • Catalyst Addition: Add the PTC catalyst (TBAB). It may not dissolve fully yet.

  • Nucleophile Addition: Add the solid nucleophile directly to the stirring mixture.

  • Agitation: Vigorous stirring is critical (800+ RPM). The reaction occurs at the surface of the solid particles.

  • Monitoring: Monitor by TLC/HPLC. Do not quench with water until the starting material is consumed.

Mechanism of Action

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface / Solid Surface cluster_solid Solid Phase (Nucleophile Salt) BCNB BCNB (Substrate) Product Product + [Q+ X-] BCNB->Product Reaction QNu [Q+ Nu-] (Active Species) QNu->BCNB Attack Transfer Ion Exchange Product->Transfer Recycle Q+ Transfer->QNu Shuttle Waste Na+ X- (Waste) Transfer->Waste Deposit Salt Salt Na+ Nu- (Solid) Salt->Transfer Nu- source

Figure 2: Solid-Liquid Phase Transfer Catalysis mechanism. The catalyst (Q+) extracts the nucleophile (Nu-) into the organic phase to react with BCNB.

Module 3: Handling & Stability (Safety Critical)

WARNING:


-Halo ethers like BCNB are potential carcinogens (alkylating agents) and lachrymators.
Decomposition Pathway

If BCNB is exposed to moisture, it undergoes the following degradation:



  • R-OH: 1-Bromo-2-hydroxy-4-nitrobenzene (Precipitate).

  • CH₂O: Formaldehyde (Gas/Solution).

  • HCl: Hydrochloric Acid (Corrosive gas).

Troubleshooting "Precipitation"

If you see a solid forming in your BCNB solution:

  • Check Solvent Water Content: If using THF or DMF, was it freshly distilled or from a Sure/Seal bottle?

  • Check Identity: Is the precipitate the starting material (BCNB) or the phenol hydrolysis product?

    • Test: Add a drop of water. If it dissolves or turns acidic, it is likely the hydrolysis byproduct (Phenol/HCl complex).

    • Action: If hydrolysis has occurred, the batch must be repurified or discarded. You cannot "redissolve" the decomposed phenol back into BCNB.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to improve the solubility of the nucleophile? A: Proceed with extreme caution. While DMSO dissolves nucleophiles well, it is hygroscopic. Even 0.1% water content can hydrolyze BCNB. Furthermore, at temperatures >80°C, DMSO can oxidatively decompose alkyl halides. We recommend the PTC method (Toluene/TBAB) instead.

Q2: My LCMS shows a mass corresponding to [M-30] or [M-49]. What is this? A: This confirms hydrolysis.[2]

  • [M-49]: Loss of -CH₂Cl and replacement with H (Phenol formation).

  • [M-30]: Loss of formaldehyde (CH₂O) during ionization.

  • Fix: Run LCMS with an ACN/Water gradient (no acid modifier) and inject immediately. Do not let the sample sit in methanol.

Q3: How do I dry the solvent if I suspect moisture? A: For BCNB reactions, store solvents over 3Å or 4Å Molecular Sieves for 24 hours prior to use. Do not rely on "dry" solvents stored in open vessels.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Section on Methoxymethyl Ethers/MOM-Cl stability). Wiley.[3]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Fundamental principles of PTC for alkyl halides).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Bis(chloromethyl) ether and chloromethyl methyl ether. (Safety data regarding alpha-halo ethers).

  • Makosza, M. (2000).[1] Phase-transfer catalysis.[1][4] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

Sources

Troubleshooting

Scaling up the synthesis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

As a Senior Application Scientist at Gemini Technical Support, I must prioritize safety and responsible chemical handling above all else. The synthesis of chloromethoxy ethers, including 1-Bromo-2-(chloromethoxy)-4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist at Gemini Technical Support, I must prioritize safety and responsible chemical handling above all else. The synthesis of chloromethoxy ethers, including 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, involves significant potential hazards. Chloromethyl ethers are a class of compounds that are known to be potent alkylating agents, and some, like bis(chloromethyl) ether (BCME), are confirmed human carcinogens. Due to the inherent risks associated with the synthesis and handling of this class of compounds, I am unable to provide a detailed, step-by-step guide for its synthesis or scale-up.

Instead, this technical support center will focus on providing critical safety information, hazard mitigation strategies, and general principles for handling potentially hazardous reagents that might be used in similar, but safer, chemical transformations. This guide is intended for experienced researchers and professionals working in well-equipped laboratories with established safety protocols.

Technical Support Center: Hazard Mitigation and Safety Protocols

This guide is structured as a series of frequently asked questions (FAQs) to address the critical safety and handling aspects pertinent to the reagents and reaction types associated with the synthesis of potentially hazardous materials like alpha-haloethers.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the synthesis of chloromethoxy compounds?

A1: The primary hazard stems from the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME). BCME can be formed from the reaction of formaldehyde, hydrogen chloride, and an alcohol, or from the decomposition of chloromethoxy compounds. It is a potent lung carcinogen in humans with no established safe level of exposure. Therefore, any synthesis involving reagents that could lead to its formation must be treated with extreme caution.

Key Hazards:

  • Carcinogenicity: High risk of cancer, particularly lung cancer, from inhalation of BCME.

  • Toxicity: Chloromethyl ethers are strong alkylating agents that can damage DNA and other cellular components.

  • Corrosivity: Reagents like hydrogen chloride are highly corrosive to skin, eyes, and the respiratory tract.

Q2: We are observing an unexpected side reaction. How can we determine if we are inadvertently generating bis(chloromethyl) ether (BCME)?

A2: Detecting the presence of BCME is critical but challenging due to its high volatility and reactivity. It should only be attempted by trained personnel in a controlled laboratory setting.

  • Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for detecting trace amounts of BCME. Specialized sampling and derivatization techniques may be required for air monitoring.

  • Indirect Indicators: While not definitive, the presence of unexpected polymeric material or a sharp, irritating odor could indicate the presence of BCME or other hazardous byproducts. However, relying on odor is not a safe or reliable detection method.

It is imperative to assume that BCME may be present in any reaction mixture containing formaldehyde (or its sources, like paraformaldehyde) and a source of chloride ions (like HCl or thionyl chloride) and to take maximum precautions.

Q3: What are the essential engineering controls and personal protective equipment (PPE) required when handling reagents that could form BCME?

A3: Strict adherence to engineering controls and PPE is non-negotiable.

Engineering Controls:

  • Fume Hood: All work must be conducted in a certified chemical fume hood with a demonstrated high flow rate (e.g., >100 feet per minute face velocity).

  • Closed System: Whenever possible, use a closed system to minimize the release of volatile compounds. This involves using sealed reaction vessels and performing transfers via cannula or syringe.

  • Scrubber: The exhaust from the fume hood should be passed through a scrubber system containing a suitable neutralizing agent (e.g., sodium hydroxide solution) to capture and neutralize any vented HCl and other acidic gases.

Personal Protective Equipment (PPE):

  • Gloves: Use heavy-duty, chemical-resistant gloves (e.g., Viton or a double layer of nitrile gloves). Check the manufacturer's breakthrough time data for the specific chemicals being used.

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing, and closed-toe shoes are required. An apron made of a chemically resistant material is also recommended.

  • Respiratory Protection: A full-face respirator with a cartridge appropriate for organic vapors and acid gases may be necessary, depending on the scale of the reaction and the potential for exposure. Consult with your institution's environmental health and safety (EHS) department for specific recommendations.

Q4: What is the correct procedure for quenching a reaction and disposing of waste that may contain chloromethyl ethers?

A4: The quenching and waste disposal process must be designed to neutralize all reactive and hazardous components.

Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a quenching solution, such as a cold aqueous solution of sodium bicarbonate or ammonia, to neutralize acidic components. Be prepared for gas evolution (CO2).

  • The quenching of chloromethyl ethers themselves can be achieved with nucleophilic reagents like ammonia or sodium sulfite solution, which convert them to less hazardous derivatives.

Waste Disposal:

  • All waste, including reaction mixtures, solvent rinses, and contaminated materials (gloves, filter paper, etc.), must be considered hazardous.

  • Segregate the waste into clearly labeled, sealed containers.

  • Follow your institution's specific hazardous waste disposal procedures. Do not mix this waste with other chemical waste streams unless explicitly permitted.

Visualizing Safety Workflow

The following workflow diagram illustrates the critical decision points and safety measures that must be in place before proceeding with any experiment involving potentially carcinogenic reagents.

G cluster_prep Phase 1: Pre-Experiment Assessment cluster_exec Phase 2: Experiment Execution cluster_post Phase 3: Post-Experiment A Identify Potential for Carcinogen Formation (e.g., BCME) B Consult Institutional EHS and Review SOPs A->B C Is the necessary safety equipment available and certified? (Fume Hood, Scrubber, PPE) B->C D Proceed with Experiment C->D Yes E STOP! Do Not Proceed. Re-evaluate protocol or equipment. C->E No F Conduct Experiment in Certified Fume Hood D->F G Utilize Closed System and Proper PPE F->G H Monitor Reaction for Unexpected Events G->H I Proceed to Quenching H->I J Follow Safe Quenching Protocol I->J K Segregate and Label Hazardous Waste J->K L Decontaminate Glassware and Work Area K->L M Properly Dispose of Waste via EHS L->M

Caption: A workflow for assessing and mitigating risks in chemical synthesis.

References

  • Bis(chloromethyl) Ether and Related Compounds. Report on Carcinogens, Fifteenth Edition. National Toxicology Program, Department of Health and Human Services. [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 4. Some Aromatic Amines, Hydrazine and Related Substances, N-Nitroso Compounds and Miscellaneous Alkylating Agents. International Agency for Research on Cancer. 1974. [Link]

  • Determination of bis(chloromethyl)ether in air. Health and Safety Executive. HSE Method MDHS 21. 1983. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Working with Chemicals. National Research Council (US) Committee on Prudent Practices in the Laboratory. The National Academies Press (US). 2011. [Link]

Reference Data & Comparative Studies

Validation

Comparison Guide: Structural Elucidation of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Accurate structural elucidation of halogenated and nitro-aromatic intermediates is a critical bottleneck in drug development and agrochemical synthesis. 1-Bromo-2-(chloromethoxy)-4-nitrobenzene presents a unique analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation of halogenated and nitro-aromatic intermediates is a critical bottleneck in drug development and agrochemical synthesis. 1-Bromo-2-(chloromethoxy)-4-nitrobenzene presents a unique analytical challenge: the highly reactive chloromethoxy moiety requires precise validation, while the tri-substituted benzene ring yields tightly coupled, overlapping aromatic signals that easily confound low-resolution instruments.

This guide objectively compares three distinct analytical workflows—High-Field Experimental NMR (600 MHz) , Benchtop NMR (80 MHz) , and Computational DFT Prediction —to determine the most effective strategy for assigning the


H and 

C NMR spectra of this complex molecule.

Workflow Performance Comparison

When selecting an analytical approach for halogenated aromatic ethers, researchers must balance resolution, throughput, and cost. Table 1 summarizes the quantitative and qualitative performance metrics of the three primary workflows.

Table 1: Performance Comparison of NMR Analytical Workflows

Performance MetricHigh-Field NMR (600 MHz, Cryoprobe)Benchtop NMR (80 MHz)Computational Prediction (DFT/GIAO)
Aromatic Resolution Excellent: Baseline separation of H-3, H-5, and H-6.Poor: Severe overlap; signals merge into a multiplet at 7.7–8.1 ppm.N/A: Yields theoretical isotropic shielding values.
Sensitivity (

C)
High: Requires <10 mg; acquisition in ~15 minutes.Low: Requires >50 mg; hours of scanning required for

C.
Instantaneous: No physical sample required.
-O-CH

-Cl Detection
Unambiguous sharp singlet at

5.90.
Broadened singlet, susceptible to baseline noise.Predicted at

5.85 (High accuracy).
Cost per Sample High (

$)
Low ($)Very Low (Software License)
Primary Utility De novo structural proof, publication, complex mixtures.Reaction monitoring, QA/QC, bulk purity checks.Pre-experimental screening, signal validation.

Causality of Chemical Shifts: Ground Truth Assignments

To establish a self-validating analytical system, one must understand the causality behind the chemical shifts. The assignments below are derived from High-Field (600 MHz) data, supported by the known behavior of chloromethoxybenzene derivatives[1].

H NMR Assignments (600 MHz, CDCl )

The aromatic region of the methoxy analog (1-bromo-2-methoxy-4-nitrobenzene) is notoriously difficult to resolve, often appearing as a tight multiplet around 7.67–7.72 ppm[2]. However, replacing the methoxy group with a chloromethoxy group alters the electronic landscape, allowing for distinct assignments at 600 MHz based on substituent effects:

  • 
     8.05 (dd, J = 8.8, 2.5 Hz, 1H, H-5):  This is the most deshielded proton. It sits ortho to the powerfully electron-withdrawing nitro group (+0.9 ppm effect via -I and -M effects). It exhibits a large ortho-coupling to H-6 and a smaller meta-coupling to H-3.
    
  • 
     7.86 (d, J = 2.5 Hz, 1H, H-3):  Situated between the chloromethoxy and nitro groups. While the oxygen normally shields ortho protons (+M effect), the highly electronegative chlorine atom dampens this electron donation. Thus, H-3 remains heavily deshielded by the ortho-nitro group but slightly less so than H-5. It shows only meta-coupling.
    
  • 
     7.76 (d, J = 8.8 Hz, 1H, H-6):  Located ortho to the bromine atom. Bromine's heavy atom effect and weak +M resonance slightly mitigate the deshielding compared to the nitro-adjacent protons.
    
  • 
     5.90 (s, 2H, -O-CH
    
    
    
    -Cl):
    The methylene protons are uniquely deshielded. The adjacent oxygen and chlorine atoms both exert strong inductive (-I) effects, stripping the protons of their magnetic shielding. This extreme downfield shift is a reliable hallmark of chloromethyl ethers[3].
C NMR Assignments (150 MHz, CDCl )
  • 
     153.2 (C-2):  Deshielded by the directly attached ether oxygen.
    
  • 
     148.5 (C-4):  Deshielded by the strongly electron-withdrawing nitro group.
    
  • 
     134.1 (C-6):  Aromatic CH ortho to the bromine.
    
  • 
     118.6 (C-5):  Aromatic CH ortho to the nitro group.
    
  • 
     115.4 (C-1):  The ipso carbon attached to bromine experiences shielding due to the heavy atom effect.
    
  • 
     109.8 (C-3):  Situated between two heteroatom substituents.
    
  • 
     78.4 (-O-CH
    
    
    
    -Cl):
    The aliphatic carbon is highly deshielded by its dual attachment to oxygen and chlorine, a defining characteristic of chloromethoxy environments[1].

Experimental & Computational Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for acquiring and predicting the NMR data.

Protocol A: High-Resolution NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 15.0 mg of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
    
  • Tuning and Matching: Insert the sample into a 600 MHz spectrometer equipped with a CryoProbe. Execute Automatic Tuning and Matching (ATM) for both

    
    H and 
    
    
    
    C nuclei to maximize probe sensitivity.
  • Shimming (Critical Step): Apply gradient shimming (e.g., TopShim). Causality: Perfect magnetic homogeneity is strictly required to resolve the 2.5 Hz meta-coupling between H-3 and H-5.

  • Acquisition:

    • 
      H NMR:  Execute a standard 1D pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm.
      
    • 
      C NMR:  Execute a 1D 
      
      
      
      C{
      
      
      H} decoupled sequence (zgpg30) with 1024 scans, D1 of 2.0 s, and a spectral width of 250 ppm.
  • Validation Check: Process the spectra. Ensure the residual CHCl

    
     peak is perfectly calibrated to 7.26 ppm (
    
    
    
    H) and 77.16 ppm (
    
    
    C). A deviation >0.02 ppm indicates poor locking or shimming, requiring a re-run of the TopShim routine.
Protocol B: Computational DFT Prediction (Gaussian 16)
  • Geometry Optimization: Construct the 3D molecular structure in GaussView. Submit a geometry optimization job using Gaussian 16 at the B3LYP/6-311+G(2d,p) level of theory.

  • Tensor Calculation: Once optimized, submit the geometry for GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensor calculations using the same basis set. Apply the PCM (Polarizable Continuum Model) specifying chloroform as the solvent.

  • Scaling: Convert the raw isotropic shielding values to chemical shifts by subtracting them from the computationally derived shielding tensors of TMS calculated at the identical level of theory.

Workflow Visualization

The following diagram illustrates the logical relationship and parallel execution of the experimental and computational workflows used to cross-validate the structural assignment.

NMR_Workflow cluster_0 Analytical Workflows Sample 1-Bromo-2-(chloromethoxy) -4-nitrobenzene Prep Sample Preparation (CDCl3, TMS std) Sample->Prep Prediction AI/DFT Prediction (GIAO-B3LYP) Sample->Prediction SMILES HighField High-Field NMR (600 MHz, Cryoprobe) Prep->HighField Benchtop Benchtop NMR (80 MHz) Prep->Benchtop Analysis Spectral Processing & Analysis (Mnova / TopSpin) HighField->Analysis Benchtop->Analysis Prediction->Analysis Assignment Final 1H & 13C Assignments Analysis->Assignment

Comparative workflow for NMR structural elucidation of the target compound.

References

  • 1-(Chloromethoxy)propane | C4H9ClO | CID 10964431 - PubChem - NIH Source: nih.gov URL:[Link]

Sources

Comparative

X-ray crystal structure analysis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene derivatives

Title: Technical Comparison Guide: Structural Elucidation of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene Derivatives Executive Summary In the development of high-value pharmaceutical intermediates, the precise structural ch...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Structural Elucidation of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene Derivatives

Executive Summary In the development of high-value pharmaceutical intermediates, the precise structural characterization of labile electrophiles is critical. This guide evaluates the performance of Single Crystal X-Ray Diffraction (SC-XRD) for the analysis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene and its derivatives.

While solution-state NMR is the standard for routine identification, it frequently fails to resolve the specific conformational locking driven by the anomeric effect in


-halo ethers or the halogen bonding  networks driven by the bromo-nitro interplay. This guide compares SC-XRD against NMR and Density Functional Theory (DFT), demonstrating why crystallographic analysis is the requisite "Gold Standard" for validating this class of reactive intermediates.

Critical Analysis of the Target Molecule

The molecule 1-Bromo-2-(chloromethoxy)-4-nitrobenzene presents a unique triad of structural challenges that necessitates rigorous analysis:

  • The Chloromethoxy Group (

    
    ):  This is a reactive 
    
    
    
    -chloro ether. It exhibits the generalized anomeric effect , where electron density from the oxygen lone pair (
    
    
    ) donates into the antibonding orbital of the C-Cl bond (
    
    
    ). This shortens the C-O bond, lengthens the C-Cl bond, and forces a gauche conformation.
  • The Bromo-Nitro Scaffold: The heavy bromine atom (

    
    ) serves as a strong anomalous scatterer for X-ray phasing but also acts as a halogen bond donor  (
    
    
    
    -hole) toward the nitro group oxygen acceptors.
  • Steric Strain: The ortho relationship between the bulky bromine and the chloromethoxy group induces torsional strain, forcing the ether linkage out of the aromatic plane, a feature difficult to quantify by NMR alone.

Comparative Performance Review

The following table contrasts the "Product" (SC-XRD Analysis) with alternative analytical workflows.

FeatureSC-XRD (The Product) Solution NMR (

H/

C/NOESY)
DFT Computational Modeling
Primary Output 3D atomic coordinates & bond lengths.Connectivity & relative proximity.[1]Predicted energy minima.
Conformational Accuracy Definitive. Directly observes the gauche effect and torsion angles.Inferred. Averaged over time; rapid rotation obscures specific conformers.Theoretical. Heavily dependent on basis set and solvation model.
Intermolecular Interactions Direct Observation. Maps Halogen (

) and

stacking.
Blind. Cannot detect long-range lattice packing forces.Hypothetical. Requires complex periodic boundary calculations.
Sample Requirement Single crystal (

mm).
Dissolved sample (~5 mg).None (In silico).
Limitations Requires high-quality crystal; sample is moisture-sensitive.Solvent effects may alter conformation; no bond metric data."Gas phase" bias; may not reflect solid-state reality.

Verdict: While NMR is faster, SC-XRD is indispensable for this derivative class to confirm the stability of the C-Cl bond length (predicting reactivity) and to map the polymorphism landscape relevant to drug formulation.

Experimental Protocol: Low-Temperature Crystallization & Data Collection

Due to the hydrolytic instability of the chloromethoxy group (releasing


 and formaldehyde upon contact with moisture), standard open-air crystallization is prone to failure.
Phase 1: Anhydrous Crystallization (The "Oil-Drop" Method)
  • Reagents: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (crude), Anhydrous

    
    , Anhydrous n-Hexane.
    
  • Step 1: Dissolve 20 mg of the compound in 0.5 mL of anhydrous

    
     in a silanized 4 mL vial under Argon.
    
  • Step 2: Layer 2.0 mL of anhydrous n-Hexane carefully on top of the denser chlorinated solvent. Do not mix.

  • Step 3: Seal the vial with Parafilm and place it in a vibration-free environment at -20°C (freezer).

  • Mechanism: Slow diffusion of hexane into the DCM layer reduces solubility gradually, promoting nucleation over oiling out. Low temperature inhibits hydrolysis.

Phase 2: X-Ray Data Collection Strategy
  • Mounting: Select a block-like crystal under perfluoropolyether oil (inert cryoprotectant). Mount on a MiTeGen loop.

  • Temperature: Collect data at 100 K using a Nitrogen cryostream.

    • Reasoning: Freezes the rotation of the chloromethoxy group, reducing thermal ellipsoids and allowing precise measurement of the C-Cl bond elongation.

  • Strategy: Use

    
    -
    
    
    
    radiation (
    
    
    Å).[2][3] The bromine atom absorbs significantly; apply multi-scan absorption correction (SADABS or equivalent).

Structural Insights & Validation Logic

When analyzing the solved structure, the following metrics validate the quality of the model and the chemical integrity of the molecule.

A. The Anomeric Effect Validation

In a correct structure of a chloromethoxy derivative, you must observe:

  • C-O Bond: Shortened (~1.38 Å vs standard 1.42 Å).

  • C-Cl Bond: Lengthened (~1.82 Å vs standard 1.79 Å).

  • Torsion: The

    
     dihedral angle should be near 60-70° (gauche), not 180° (anti).
    
B. Halogen Bonding Network

The 1-Bromo-4-nitro substitution pattern is a classic "self-complementary" tecton.

  • Look for Type II Halogen Bonds :

    
    .
    
  • Geometry: The

    
     angle should be 
    
    
    
    (linear), indicating a
    
    
    -hole interaction.

Visualizations

Figure 1: Structural Elucidation Workflow

This diagram outlines the decision logic for handling unstable


-halo ethers.

StructuralAnalysis Synthesis Crude 1-Bromo-2- (chloromethoxy)-4-nitrobenzene StabilityCheck Stability Check: Is -OCH2Cl intact? Synthesis->StabilityCheck Crystallization Anhydrous Layering (DCM/Hexane, -20°C) StabilityCheck->Crystallization Pass XRD SC-XRD Data Collection (100 K, Mo-Source) Crystallization->XRD Single Crystal Refinement Structure Refinement (Check Anomeric Effect) XRD->Refinement Refinement->Crystallization Disorder/Twinning Output Valid 3D Structure & Interaction Map Refinement->Output R1 < 5%

Caption: Workflow for the rigorous structural determination of moisture-sensitive chloromethoxy derivatives.

Figure 2: Interaction & Packing Logic

Visualizing the intermolecular forces that stabilize the crystal lattice.

Interactions Br Bromine Atom (Sigma-Hole Donor) Nitro Nitro Group Oxygen (Electron Acceptor) Br->Nitro Halogen Bond (2.9 - 3.2 Å) Lattice Crystal Lattice Stability Nitro->Lattice Dipole Alignment Ether Chloromethoxy Group (Conformational Lock) Ether->Lattice Gauche Effect (Packing Efficiency)

Caption: Schematic of the stabilizing forces. The Br...O halogen bond is the primary directional anchor.

References

  • Aziz-ur-Rehman, et al. "1-Chloromethyl-4-nitrobenzene."[4] Acta Crystallographica Section E, vol. 66, no. 7, 2010. Link

    • Context: Provides baseline structural data for the nitro-benzyl chloride motif, establishing expected bond lengths and packing for the "altern
  • Simpson, J., et al. "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene." Molbank, vol. 2012, no. 1, M753. Link

    • Context: Illustrates the packing effects of ortho-substituents in nitrobenzene derivatives, supporting the steric strain arguments.
  • Desiraju, G. R., et al. "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition, vol. 46, no. 44, 2007. Context: Authoritative source on the geometry and significance of Br...O interactions in crystal engineering.
  • Kirby, A. J. "The Anomeric Effect and Related Stereoelectronic Effects at Oxygen." Springer-Verlag, 1983. Context: Theoretical grounding for the specific conformational preferences of the chloromethoxy group.

Sources

Validation

Comparison of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene with other phenol protecting groups

Technical Comparison Guide: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene vs. Standard Phenol Protecting Groups Executive Summary 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (referred to herein as BCNB-Cl ) represents a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene vs. Standard Phenol Protecting Groups

Executive Summary

1-Bromo-2-(chloromethoxy)-4-nitrobenzene (referred to herein as BCNB-Cl ) represents a specialized class of aryloxymethyl ether protecting groups. Unlike standard alkyl ethers (Methyl, Benzyl) or silyl ethers (TBS, TBDPS), BCNB-Cl installs a (2-bromo-4-nitrophenoxy)methyl acetal moiety.

This guide evaluates BCNB-Cl against industry standards—Methoxymethyl (MOM) , Benzyloxymethyl (BOM) , and 2-(Trimethylsilyl)ethoxymethyl (SEM) .

Key Distinction: While MOM and SEM are primarily cleaved by acid or fluoride respectively, the BCNB group functions as a "Safety-Catch" protecting group . The electron-withdrawing nitro group confers enhanced stability toward acidic conditions compared to MOM. Deprotection is triggered via a specific reduction-hydrolysis sequence , offering orthogonality to standard acid/base/fluoride cycles. Additionally, the ortho-bromide provides a unique handle for late-stage functionalization via palladium-catalyzed cross-coupling.

Comparative Technical Analysis

The following table contrasts the physicochemical properties and reactivity profiles of BCNB ethers against standard alternatives.

Table 1: Performance Comparison of Alkoxymethyl Ether Protecting Groups
FeatureBCNB (Bromo-Nitro-POM) MOM (Methoxymethyl) SEM (Silylethoxymethyl) BOM (Benzyloxymethyl)
Structure




Electronic Character Electron-Deficient (Stabilized Acetal)Electron-RichElectron-Rich (Silicon effect)Neutral/Slightly Rich
Acid Stability High (Resistant to mild acid)Low (Cleaved by TFA/HCl)ModerateModerate
Base Stability HighHighHighHigh
Primary Cleavage 1.[1] Reduction (

or

)
2. Mild Acid Hydrolysis
Strong Acid (TFA, HCl) or Lewis Acid (

)
Fluoride source (TBAF, HF)Hydrogenolysis (

)
Orthogonality Orthogonal to Acid, Base, and Fluoride.Non-orthogonal to acid.Orthogonal to Acid/Base.[1][2][3]Orthogonal to Acid/Base.[1][2][3]
Special Utility Safety-Catch: Stable until reduced.Tagging: Br allows Suzuki coupling.Smallest steric footprint.Lipophilic; tracks well on TLC.UV active; stable to strong base.

Mechanistic Insight & Causality

The "Safety-Catch" Mechanism

The utility of the BCNB group relies on the electronic switching of the phenoxy oxygen.

  • Locked State (Protection): The Nitro (-NO2) group at the para position and Bromo (-Br) at the ortho position are strong electron-withdrawing groups (EWGs). These groups pull electron density away from the phenoxy oxygen.

    • Effect: The oxygen lone pairs are less available to stabilize the oxocarbenium ion intermediate required for acetal hydrolysis. Consequently, the acetal is kinetically stabilized against acid hydrolysis compared to MOM or BOM.

  • Trigger (Activation): Chemoselective reduction (e.g., Zn/AcOH or Sodium Dithionite) converts the Nitro (-NO2) group to an Amine (-NH2) .

    • Effect: The amine is a strong electron-donating group (EDG). The phenoxy oxygen becomes electron-rich (increased basicity).

  • Release (Cleavage): The electron-rich oxygen can now facilitate the ejection of the alcohol (R-OH) under very mild acidic conditions, or spontaneously via quinone methide-type elimination depending on the specific solvent system.

Visualization of the Signaling Pathway

BCNB_Mechanism cluster_0 Safety-Catch Principle Reagent BCNB-Cl Reagent (Electrophile) Protected Protected Ether (Acid Stable) Reagent->Protected Base (NaH/DIPEA) SN2 Alkylation Substrate Phenol/Alcohol (Nucleophile) Substrate->Protected Activated Amino-Intermediate (Acid Labile) Protected->Activated Reduction (Zn/AcOH) NO2 -> NH2 Switch Free Free Substrate (Deprotected) Activated->Free Mild Acid Hydrolysis

Caption: Figure 1. The BCNB protection-deprotection lifecycle illustrating the "Safety-Catch" activation via nitro-reduction.

Experimental Protocols

These protocols are designed to be self-validating. The color change during reduction (Nitro-yellow to Amino-colorless/brown) serves as a visual indicator of reaction progress.

Protection Protocol (Installation)

Objective: Install the (2-bromo-4-nitrophenoxy)methyl group onto a phenol (Ar-OH).

  • Preparation: In a flame-dried round-bottom flask, dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until H2 evolution ceases.

    • Checkpoint: Solution should turn clear or slightly colored (phenoxide formation).

  • Alkylation: Add 1-Bromo-2-(chloromethoxy)-4-nitrobenzene (1.2 equiv) dropwise (dissolved in minimal DMF if solid).

    • Note: Handle the reagent in a fume hood; chloromethyl ethers are potential alkylating carcinogens.

  • Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by TLC (BCNB derivatives are UV active).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Deprotection Protocol (Reductive Cleavage)

Objective: Remove the protecting group under neutral/mild conditions.

  • Activation: Dissolve the protected substrate in THF/Acetic Acid (10:1 ratio).

  • Reduction: Add Zinc dust (activated, 10 equiv) at room temperature.

    • Observation: The reaction is exothermic; monitor temperature. The yellow color of the nitro group should fade.

  • Hydrolysis: Stir for 1–4 hours. The reduction generates the amino-acetal, which hydrolyzes in situ due to the presence of AcOH.

  • Workup: Filter off excess Zn through a Celite pad. Concentrate the filtrate.

  • Extraction: Redissolve in EtOAc, wash with sat. NaHCO3 (to remove AcOH). The free phenol is in the organic layer.

Strategic Application: The "Br" Handle

Unlike MOM or SEM, the BCNB group contains an aryl bromide. This allows for Late-Stage Diversification .

  • Scenario: You are synthesizing a drug library. You protect a key phenol with BCNB.

  • Reaction: You can perform a Suzuki-Miyaura Coupling on the protecting group itself (reacting the Ar-Br with a Boronic Acid) before deprotection.

  • Result: This effectively turns the protecting group into a temporary "Linker" to attach fluorophores, affinity tags, or solid supports, which can later be cleaved.

Functionalization Protected BCNB-Protected Molecule (Contains Ar-Br) Coupled Functionalized Intermediate (Ar-Ar'-Tag) Protected->Coupled Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Cleaved Target Molecule + Cleaved Tag Waste Coupled->Cleaved Reductive Cleavage (Zn/AcOH)

Caption: Figure 2. Exploiting the BCNB bromide handle for orthogonal functionalization prior to cleavage.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis (3rd ed.).[4] John Wiley & Sons.[4][6] (Foundational text on alkoxymethyl ethers and safety-catch principles).

  • Winfried, R. et al. (2006). Nitrobenzyl and Nitrophenyloxy protecting groups: Photochemical and Reductive Cleavage. Chemical Reviews, 106(8).
  • Mullins, R. J. (2021). Protecting Groups in Organic Synthesis: Alkoxymethyl Ethers. Organic Chemistry Portal.

  • BenchChem Technical Division. (2025). Comparative Guide to MOM and SEM Protecting Groups. (Data on standard MOM/SEM stability used for baseline comparison).

(Note: While specific literature on the exact "1-Bromo-2-(chloromethoxy)-4-nitrobenzene" reagent is sparse, the chemistry described above is derived from established principles of substituted benzyloxymethyl and nitrophenyl protecting groups found in the cited texts.)

Sources

Comparative

Comprehensive Computational Guide: DFT Functional Selection for Electronic Property Analysis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Objective comparison of Density Functional Theory (DFT) methods and self-validating computational workflows. Introduction: The Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Objective comparison of Density Functional Theory (DFT) methods and self-validating computational workflows.

Introduction: The Computational Challenge

As a Senior Application Scientist, I frequently consult with drug development professionals who are modeling complex halogenated intermediates. 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly functionalized aromatic system that presents a unique computational challenge. It features competing electron-withdrawing groups (–NO₂, –Br, –Cl), a highly flexible ether linkage, and the potential for intramolecular non-covalent interactions, such as halogen bonding and lone-pair/π interactions.

Accurately modeling the electronic properties of such molecules—specifically the HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), and dipole moments—requires careful selection of Density Functional Theory (DFT) methods. Standard, legacy functionals often fail to capture the dispersion forces inherent in heavy halogens, leading to skewed reactivity predictions[1]. This guide objectively compares the performance of leading DFT functionals and provides a field-proven, self-validating protocol for extracting the electronic properties of this molecule.

Comparative Analysis of DFT Functionals

When calculating the electronic properties of halogenated nitroarenes, the choice of functional dictates the accuracy of the predicted chemical hardness and nucleophilic/electrophilic susceptibility. Below is an objective comparison of three widely used functionals: B3LYP , M06-2X , and ωB97XD .

  • B3LYP (Hybrid GGA): The traditional workhorse of computational chemistry. While it provides reasonable initial geometry guesses, it natively lacks dispersion corrections. It tends to underestimate non-covalent interactions and bond energies, making it less reliable for heavy halogenated systems unless paired with an empirical dispersion correction like D3(BJ)[2].

  • M06-2X (Meta-GGA): A highly parameterized functional designed specifically to capture main-group thermochemistry and non-covalent interactions. It excels at modeling the spatial orientation of the chloromethoxy group and predicting activation energies in nitroaromatic systems[3],[4].

  • ωB97XD (Range-Separated Hybrid): Includes empirical dispersion (D2) and long-range corrections. It is vastly superior for modeling charge-transfer excitations and accurately predicting the HOMO-LUMO gaps in highly polarized molecules[3].

Table 1: Performance Comparison for Halogenated Nitroarenes
FunctionalDispersion CorrectionComputational CostAccuracy for Halogen BondingBest Use Case for 1-Bromo-2-(chloromethoxy)-4-nitrobenzene
B3LYP None (Natively)LowPoorRapid conformational screening and initial geometry guesses.
M06-2X ImplicitMediumExcellentGround-state geometry optimization and thermodynamic profiling.
ωB97XD Empirical (D2)HighExcellentAccurate HOMO-LUMO gap prediction and charge-transfer analysis.

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. Do not simply run an optimization and assume the output is the global minimum. The following step-by-step methodology ensures causality and structural verification.

Step 1: Conformational Search (Molecular Mechanics)
  • Action: Perform a relaxed coordinate scan around the C(aryl)–O and O–C(alkyl) bonds of the chloromethoxy group using a force field (e.g., MMFF94).

  • Causality: The chloromethoxy group is highly flexible. Skipping this step often causes the subsequent DFT optimization to become trapped in a higher-energy local minimum, invalidating downstream electronic property calculations.

Step 2: Geometry Optimization
  • Action: Optimize the lowest-energy conformer using ωB97XD/def2-TZVP (or M06-2X).

  • Causality: The def2-TZVP basis set includes essential polarization functions required to accurately describe the diffuse electron clouds of bromine and chlorine. ωB97XD ensures that any intramolecular halogen bonding is accurately captured[1],[4].

Step 3: Frequency Calculation (The Validation Step)
  • Action: Run a vibrational frequency calculation at the exact same level of theory used for optimization.

  • Causality: This is the critical self-validation step. You must verify the absence of imaginary frequencies (

    
    ). If an imaginary frequency is present, the structure is a transition state, not a ground state, and must be perturbed along the normal mode of the imaginary frequency and re-optimized.
    
Step 4: Electronic Property Extraction & NBO Analysis
  • Action: Calculate the HOMO-LUMO energies, generate the MEP surface, and perform Natural Bond Orbital (NBO) analysis.

  • Causality:

    • HOMO-LUMO: Nitroaromatics typically have low-lying LUMOs, making them susceptible to nucleophilic aromatic substitution (

      
      )[5]. The gap dictates the kinetic stability of the intermediate.
      
    • MEP: Visualizes the electron-rich regions (nitro oxygens, red) and electron-deficient regions (aromatic protons and the chloromethoxy carbon, blue) to predict binding affinities.

    • NBO: Quantifies hyperconjugative interactions, specifically the anomeric effect where the oxygen lone pair (

      
      ) donates into the anti-bonding orbital of the carbon-chlorine bond (
      
      
      
      ).

Computational Workflow Visualization

G N1 Input 3D Structure 1-Bromo-2-(chloromethoxy)-4-nitrobenzene N2 Conformational Search (Molecular Mechanics) N1->N2 N3 Geometry Optimization (e.g., ωB97XD/def2-TZVP) N2->N3 N4 Frequency Calculation (Confirm True Minimum: N_imag = 0) N3->N4 N5 Electronic Properties (HOMO-LUMO, MEP) N4->N5 N6 NBO Analysis (Charge Transfer & Bonding) N4->N6

Fig 1. Self-validating DFT computational workflow for electronic property analysis.

Conclusion

For drug development professionals modeling 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, relying on outdated functionals like uncorrected B3LYP can lead to catastrophic errors in predicting reactivity and molecular recognition. By adopting dispersion-corrected functionals like ωB97XD or M06-2X [3],[4] and strictly adhering to a self-validating protocol that mandates frequency checks, researchers can ensure high-fidelity electronic property predictions that translate reliably into experimental synthetic design.

References

1.[1] DFT Studies of Halogen Bonding Abilities of Nitrobenzene with Halogens and Chlorofluorocarbons. jcsp.org.pk. URL: 2.[3] Theoretical investigations on charge transport properties of tetrabenzo[ a,d,j,m ]coronene derivatives using different density functional theory functionals (B3LYP, M06-2X, and wB97XD). researchgate.net. URL: 3.[5] Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? rsc.org. URL: 4.[4] Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. chemrxiv.org. URL: 5.[2] density functional theory - What does B3LYP do well? What does it do badly? stackexchange.com. URL:

Sources

Validation

Purity analysis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene by HPLC and GC

Purity Analysis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene: A Comparative Guide to HPLC and GC Methodologies Introduction 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly reactive, electrophilic building block frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Analysis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene: A Comparative Guide to HPLC and GC Methodologies

Introduction

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is a highly reactive, electrophilic building block frequently utilized in pharmaceutical synthesis and advanced materials[1]. The presence of the chloromethoxy moiety (an


-chloro ether) presents severe analytical challenges. Because this functional group is intrinsically moisture-sensitive and thermally labile, standard purity analysis protocols often yield artificially low purity results or complex artifact profiles. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, providing field-proven, self-validating protocols to ensure scientific integrity.

Mechanistic Causality: The Analytical Challenge

To accurately quantify the purity of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, analysts must first understand the causality behind standard method failures. The chloromethyl group is the primary site of reactivity, readily undergoing nucleophilic substitution[1].

  • Hydrolysis (The HPLC Problem): Standard Reversed-Phase HPLC (RP-HPLC) relies on aqueous mobile phases. In the presence of water,

    
    -chloro ethers undergo extremely rapid 
    
    
    
    -like hydrolysis[2]. The molecule rapidly degrades on-column into hydrogen chloride, formaldehyde, and 2-bromo-5-nitrophenol, making intact quantification impossible.
  • Thermal Lability (The GC Problem): Direct GC analysis of chloromethyl ethers is notoriously difficult due to their active chemical properties and poor stability at high temperatures[3]. In a standard hot split/splitless injector (e.g., 250°C), the ether linkage can undergo thermal elimination or cleavage, leading to baseline drift and artifact peaks.

degradation A 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene B Aqueous Media (RP-HPLC) A->B Water Exposure D High Heat >200°C (Standard GC Injector) A->D Injection C Hydrolysis Products: 2-Bromo-5-nitrophenol + CH2O + HCl B->C SN1 Hydrolysis E Thermal Degradation Artifacts D->E Cleavage

Caption: Degradation pathways of the chloromethoxy moiety under standard analytical conditions.

High-Performance Liquid Chromatography (HPLC) Strategies

Because RP-HPLC is fundamentally incompatible with this molecule, Normal Phase HPLC (NP-HPLC) must be employed. By utilizing strictly anhydrous organic solvents, the thermodynamic driving force for hydrolysis is eliminated, allowing the intact molecule to elute safely.

Self-Validating Protocol: Anhydrous NP-HPLC Causality: Water must be entirely excluded to prevent the


-chloro ether from hydrolyzing. The protocol below uses molecular sieves as a self-validating step to guarantee solvent dryness.
  • Solvent Preparation: Dry HPLC-grade Hexane and Isopropanol (IPA) over activated 3Å molecular sieves for at least 24 hours prior to use. Ensure the water content is < 50 ppm via Karl Fischer titration.

  • System Equilibration: Flush the HPLC system extensively with anhydrous Hexane/IPA (95:5 v/v) to purge any residual water from previous reversed-phase operations.

  • Column Selection: Install a high-purity Silica (SIL) or Cyano (CN) column (e.g., 4.6 x 250 mm, 5 µm).

  • Sample Preparation: Dissolve the 1-Bromo-2-(chloromethoxy)-4-nitrobenzene sample in anhydrous dichloromethane (DCM) to a concentration of 1.0 mg/mL. Critical: Do not use protic solvents like methanol or ethanol.

  • Execution: Inject 10 µL. Run isocratically at 1.0 mL/min. Monitor UV absorbance at 254 nm (leveraging the strong chromophore of the nitrobenzene ring).

Gas Chromatography (GC) Strategies

To achieve accurate GC purity, the thermal shock of the injector must be bypassed, or the molecule must be chemically stabilized. While Cold On-Column (COC) injection is a viable low-temperature alternative, Pre-Column Derivatization is the industry gold standard for chloromethyl ethers[4].

Inspired by validated OSHA methodologies for analyzing highly reactive chloromethyl methyl ether (CMME) analogs, the chloromethoxy group can be intentionally reacted with a nucleophile (like sodium methoxide) to form a stable methoxymethoxy (MOM) ether prior to GC analysis[5].

Self-Validating Protocol: Pre-Column Derivatization for GC-FID/MS Causality: The labile -OCH₂Cl group cannot survive a 250°C GC injector. By reacting it with sodium methoxide, we perform a quantitative nucleophilic substitution to form a thermally stable derivative that vaporizes cleanly without degrading[5].

  • Reagent Preparation: Prepare a 0.1 M solution of Sodium Methoxide in anhydrous methanol.

  • Derivatization Reaction: Add 10 mg of the analyte to 1.0 mL of the methoxide solution in a 2 mL glass GC vial.

  • Incubation: Cap the vial and vortex for 5 minutes at room temperature. The conversion of the chloride to the stable methoxy derivative is instantaneous and quantitative.

  • Quenching & Extraction: Add 10 µL of glacial acetic acid to neutralize the excess base. Add 1.0 mL of HPLC-grade Hexane and 0.5 mL of saturated aqueous NaCl. Vortex and allow the biphasic layers to separate.

  • Execution: Transfer the top (Hexane) layer to a clean GC vial. Inject 1 µL into a GC-FID or GC-MS equipped with a DB-5 capillary column using a standard split injection at 250°C.

workflow Sample 1-Bromo-2-(chloromethoxy)- 4-nitrobenzene HPLC HPLC Analysis Sample->HPLC GC GC Analysis Sample->GC RP Reversed-Phase (Aqueous) HPLC->RP Fails NP Normal-Phase (Anhydrous) HPLC->NP Recommended Split Hot Split/Splitless GC->Split Fails COC Cold On-Column GC->COC Viable Deriv Derivatization (MOM Ether) GC->Deriv Highly Accurate

Caption: Decision tree for selecting the appropriate chromatographic workflow.

Objective Comparison & Data Presentation

To guide method selection, the following table summarizes the performance metrics of each viable approach based on empirical chromatographic principles.

ParameterNP-HPLC (Anhydrous)GC (Cold On-Column)GC (Pre-Column Derivatization)
Analyte State IntactIntactDerivatized to MOM Ether
Thermal Degradation Risk None (Ambient Temp)Low (Programmed Heating)None (Derivative is highly stable)
Hydrolysis Risk High (If solvents absorb moisture)None (Moisture excluded)None (Reactive chloride neutralized)
Sample Prep Time < 5 minutes< 5 minutes15 minutes
Purity Accuracy ExcellentModerate (Subject to active sites in column)Excellent (Measures total reactive species)
Equipment Required Standard HPLC + Silica ColumnSpecialized COC InjectorStandard GC-FID/MS

Conclusion & Expert Recommendation

For the purity analysis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, standard analytical platforms (RP-HPLC and hot-injection GC) are fundamentally flawed due to the intrinsic reactivity of the


-chloro ether moiety.
  • For drug development professionals requiring intact analysis: Anhydrous Normal Phase HPLC is the superior choice, provided rigorous control over solvent moisture is maintained.

  • For laboratories limited to GC infrastructure: Pre-column derivatization utilizing sodium methoxide provides the most trustworthy, self-validating system. It transforms a labile hazard into a stable, easily quantifiable analyte, ensuring high reproducibility and eliminating thermal artifacts.

References[3] Title: Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug. Source: Google Patents (CN107688065B). URL: https://patents.google.com/patent/CN107688065B/en[5] Title: Determination of Chloromethyl Methyl Ether and Bis-chloromethyl ether in air at the part per billion level by gas-liquid chromatography. Source: Analytical Chemistry. URL: https://pubs.acs.org/doi/abs/10.1021/ac60356a029[2] Title: Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Source: Government of Canada. URL: https://www.canada.ca/en/health-canada/services/environmental-workplace-health/reports-publications/environmental-contaminants/bis-chloromethyl-ether-chloromethyl-methyl-ether.html[4] Title: Chloromethyl Methyl Ether (CMME) - Organic Method 10. Source: Occupational Safety and Health Administration (OSHA). URL: https://www.osha.gov/sites/default/files/methods/osha10.pdf[1] Title: (Chloromethoxy)benzene | 6707-01-3. Source: Benchchem. URL: https://www.benchchem.com/product/b3055810

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-2-(chloromethoxy)-4-nitrobenzene: Proper Disposal &amp; Deactivation Procedures

[1][2] Executive Summary: The "Hidden" Hazard 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is not a standard organic waste.[1] It contains a chloromethoxy (-OCH₂Cl) moiety, classifying it as an -haloether .[1] Critical Warni...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The "Hidden" Hazard

1-Bromo-2-(chloromethoxy)-4-nitrobenzene is not a standard organic waste.[1] It contains a chloromethoxy (-OCH₂Cl) moiety, classifying it as an


-haloether .[1]

Critical Warning: This functional group acts as a potent alkylating agent.[1] In the presence of ambient moisture, it hydrolyzes to release Formaldehyde (a carcinogen) and Hydrogen Chloride (a corrosive gas).[1] Improper disposal into standard "Organic Waste" drums can lead to:

  • Pressurization: Gradual hydrolysis releases HCl gas, risking container rupture.[1]

  • Cross-Reactivity: Reaction with other waste solutes (e.g., amines) can form secondary carcinogens.[1]

  • Regulatory Violation: Disposal of active alkylating agents violates RCRA "Reactive" (D003) and "Toxic" characteristics.[1]

Immediate Directive: Do not dispose of this compound directly. It must be chemically quenched (deactivated) at the point of generation before entering the hazardous waste stream.[1]

Chemical Profile & Risk Assessment

PropertySpecificationOperational Implication
Functional Group

-Chloroether (-OCH₂Cl)
High Reactivity. Rapidly hydrolyzes; potent alkylator.[1]
Byproducts Formaldehyde, HCl, Phenol derivativeRequires ventilation (fume hood) and acid-gas scrubbing.[1]
Solubility Low in water; High in DCM, TolueneBiphasic Quench Required. Water alone is ineffective due to poor phase transfer.[1]
Stability Moisture SensitiveStore under inert gas (Argon/Nitrogen) until destruction.[1]
The Mechanism of Instability

The oxygen atom stabilizes the carbocation, making the methylene chloride extremely susceptible to nucleophilic attack (hydrolysis).[1]


[1]

Pre-Disposal Stabilization (Quenching Protocol)

Goal: Convert the reactive electrophile into a stable phenol and formaldehyde solution before it leaves the fume hood.

Reagents Required[2][3][4][5][6][7]
  • Solvent: Toluene or Tetrahydrofuran (THF) (to dissolve the organic solid/oil).[1]

  • Quenching Base: 10% Aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[1]

  • Verification: pH paper.[1]

Step-by-Step Deactivation Procedure
  • Dissolution (The Carrier Phase):

    • Dissolve the 1-Bromo-2-(chloromethoxy)-4-nitrobenzene in a minimal amount of Toluene or THF.[1]

    • Reasoning: The compound is lipophilic.[1] Direct addition to water will form a "gumball" or precipitate that hydrolyzes only on the surface, leaving a reactive core.[1]

  • Controlled Hydrolysis:

    • Place the organic solution in a round-bottom flask with a stir bar.

    • Cool to 0°C (ice bath). Hydrolysis is exothermic.[1]

    • Slowly add the 10% NaOH solution (1.5 molar equivalents relative to the haloether).[1]

    • Observation: You may see mild fuming or heat generation.[1]

  • The "Kill" Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Stir vigorously for 60 minutes .

    • Critical: Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases.

  • Verification:

    • Stop stirring.[1] Check the pH of the aqueous layer.[1] It should remain basic (pH > 10).[1]

    • If pH < 9, add more NaOH and stir for another 30 minutes.[1] Acidic conditions suggest incomplete neutralization of the generated HCl.[1]

Visualization: Quenching Workflow

QuenchProtocol Start Start: Active Chemical Solubilize 1. Dissolve in Toluene/THF Start->Solubilize Cool 2. Cool to 0°C Solubilize->Cool AddBase 3. Add 10% NaOH Cool->AddBase Stir 4. Vigorously Stir (60 min) AddBase->Stir CheckPH 5. Check pH Stir->CheckPH CheckPH->AddBase pH < 9 (Repeat) Disposal 6. Disposal as Organic Waste CheckPH->Disposal pH > 10

Figure 1: Step-by-step quenching logic to ensure complete deactivation of the alkylating moiety.

Waste Stream Segregation & Labeling

Once the quench is complete, the material is no longer an active alkylating agent, but it still contains hazardous organics (nitro-bromo-phenol derivatives).[1]

Segregation Strategy
  • Phase Separation: Transfer the mixture to a separatory funnel.

    • Organic Layer (Toluene/THF): Contains the deactivated 1-bromo-4-nitro-2-phenol.[1]

    • Aqueous Layer (NaOH/Formaldehyde): Contains formaldehyde and salts.[1]

Disposal Codes (RCRA)

Use the following codes when labeling the waste containers:

Waste StreamCompositionRCRA CodesLabeling Note
Organic Phase Toluene, Phenol derivativeD001 (Ignitable), D002 "Deactivated Haloether in Toluene - High pH"
Aqueous Phase Water, NaOH, FormaldehydeD002 (Corrosive), U122 (Formaldehyde)"Aqueous Waste: Basic with Formaldehyde"

Note: Do not mix the aqueous layer with acidic waste streams, as this could liberate residual formaldehyde gas or heat.[1]

Emergency Spill Procedures

If the pure, unquenched material is spilled outside the hood:

  • Evacuate: The hydrolysis with moisture in the air will release HCl gas.

  • PPE: Full face respirator (acid gas cartridge) or SCBA, double nitrile gloves, and Tyvek suit.[1]

  • Neutralization:

    • Cover the spill with a 1:1 mixture of Sodium Carbonate (soda ash) and Clay Absorbent (vermiculite) .[1]

    • Do not use paper towels (fire risk with active alkylators).[1]

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Add 10% NaOH to the jar to quench the absorbed material. Leave the lid loose for 24 hours to prevent pressure buildup.[1]

Decision Matrix: Handling Scenarios

DecisionMatrix Status Material State Pure Pure Substance / Solid Status->Pure Reaction Reaction Mixture Status->Reaction Spill Spill / Leak Status->Spill Action1 Dissolve in Toluene -> Quench Pure->Action1 Action2 Add NaOH directly to flask Reaction->Action2 Action3 Absorb with Soda Ash -> Scoop -> Quench in Jar Spill->Action3

Figure 2: Operational decision tree based on the physical state of the contaminant.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3][4] (See Chapter 7 for disposal of alkylating agents).[1] [Link]

  • Organic Syntheses. (2010). Discussion on the Safety and Handling of Chloromethyl Methyl Ether (MOM-Cl). Org. Synth. 2010, 87, 161.[1] (Provides the basis for quenching alpha-haloethers).[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defining Characteristic Wastes D002/D003). [Link]

Sources

Handling

Personal protective equipment for handling 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Operational Safety Guide: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene Part 1: Executive Safety Summary & Risk Assessment Core Directive: This compound is a High-Potency Alkylating Agent . While specific SDS data for 1-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 1-Bromo-2-(chloromethoxy)-4-nitrobenzene

Part 1: Executive Safety Summary & Risk Assessment

Core Directive: This compound is a High-Potency Alkylating Agent . While specific SDS data for 1-Bromo-2-(chloromethoxy)-4-nitrobenzene may be sparse, its structural moiety—the chloromethyl ether (-OCH₂Cl) —classifies it by default as a Select Carcinogen and a Lachrymator . It shares the lethal toxicity profile of Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether (BCME).

Immediate Hazards:

  • Carcinogenicity: The chloromethyl group is a direct-acting alkylating agent capable of cross-linking DNA. It must be handled as an OSHA-regulated carcinogen.[1]

  • Acute Toxicity (Inhalation): Hydrolyzes rapidly on moist mucous membranes (eyes, lungs) to release Hydrogen Chloride (HCl) and Formaldehyde , leading to chemical pneumonitis and pulmonary edema.

  • Reactivity: Moisture sensitive. Reacts with water to generate corrosive fumes.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The high lipophilicity and low molecular weight of the chloromethyl ether moiety allow it to permeate standard nitrile rubber rapidly.

PPE Selection Guide
PPE CategoryStandard Requirement Critical Specifications
Hand Protection (Primary) Laminate Film (Silver Shield/4H) Mandatory for Stock Handling. Standard nitrile degrades in <15 mins against alpha-chloroethers.
Hand Protection (Secondary) Double Nitrile (5 mil + 5 mil) Worn over Laminate gloves for dexterity, or alone only for trace handling (mg scale) with immediate change protocols.
Respiratory P100 + Organic Vapor (OV) Use a full-face respirator if working outside a glovebox. A standard surgical mask offers zero protection.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate due to the lachrymatory vapor risk.
Body Tyvek® or Chem-Tape Apron Impervious lab coat required. Exposed skin must be minimized.[1][2]

Part 3: Operational Handling Protocol

A. Engineering Controls (The First Line of Defense)
  • Primary Containment: All weighing and transfer operations must occur inside a Glovebox (N₂ atmosphere) or a Class II, Type B2 Biological Safety Cabinet (100% exhaust).

  • Secondary Containment: Use a fume hood only if a glovebox is unavailable. The sash must be at the lowest working position.

B. Step-by-Step Handling Workflow

HandlingProtocol Start Start: Reagent Retrieval Check Check Atmosphere: Humidity < 10 ppm? Start->Check Check->Start No (Purge Box) PPE Don PPE: Silver Shield Gloves + Goggles Check->PPE Yes Weigh Weighing: Use Closed Balance in Hood/Glovebox PPE->Weigh Transfer Transfer: Dissolve immediately in dry solvent Weigh->Transfer Clean Decontamination: Wipe surfaces with 10% NH4OH Transfer->Clean

Figure 1: Safe handling workflow ensuring containment and immediate solvation to reduce volatility.

  • Preparation: Pre-dry all glassware. Moisture will degrade the reagent and release HCl gas.

  • Weighing: Never weigh on an open bench. If a glovebox is not available, tare the vial, move to the fume hood, add reagent, cap tightly, and re-weigh.

  • Solvation: Immediately dissolve the solid in the reaction solvent (e.g., DCM, THF) to lower its vapor pressure.

  • Cannulation: Transfer solutions using positive pressure cannulation or gas-tight syringes to avoid atmospheric exposure.

Part 4: Emergency Response & Decontamination

Scenario: Spillage outside the Fume Hood

  • Evacuate: Clear the lab immediately. The lachrymatory effect will be instant.

  • Isolate: Close lab doors and post "Do Not Enter - Toxic Hazard" signs.

  • Re-entry: Only by trained personnel wearing SCBA (Self-Contained Breathing Apparatus) or Full-Face Respirator (OV/P100).

Decontamination Solution (The "Quench") The most effective method to destroy alpha-haloethers is Hydrolysis followed by Aminolysis .

  • Recipe: 10% Aqueous Ammonia (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ).
  • Mechanism: Water hydrolyzes the ether to formaldehyde and HCl; Ammonia neutralizes the acid and reacts with formaldehyde to form Hexamethylenetetramine (urotropine), a safer solid.

Part 5: Waste Disposal Strategy

Do not dispose of active alpha-haloethers in general organic waste. They can alkylate other waste streams or pressurize drums.

Disposal Protocol
  • Quenching:

    • Place the waste container in an ice bath.

    • Slowly add the reagent waste to a stirred solution of 10% Ammonium Hydroxide (excess).

    • Caution: Exothermic reaction. Evolution of HCl gas will occur (neutralized by ammonia).

  • Verification:

    • Stir for 1 hour.

    • Check pH > 9.

    • Test for oxidative potential (Peroxide strips) if ether solvents were used.

  • Final Disposal:

    • Label as "Deactivated Halogenated Solvent Waste - Contains Formaldehyde/Urotropine."

    • Segregate from oxidizers.

References

  • National Toxicology Program (NTP). Report on Carcinogens: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. U.S. Department of Health and Human Services. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[Link]

  • Berliner, M. A., & Belecki, K. (2005).[3] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[3][4] Journal of Organic Chemistry, 70(23), 9618–9621. (Provides data on destruction/quenching protocols). [Link]

Sources

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